2-Aminoacetophenone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXGFPPAIUELDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884168 | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-37-1 | |
| Record name | 2-Aminoacetophenone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5468-37-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminomethylphenylketone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Aminoacetophenone hydrochloride physical and chemical properties
An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride
Introduction
This compound (CAS No. 5468-37-1) is the hydrochloride salt of 2-aminoacetophenone, an aromatic ketone and a substituted aniline.[1][2] It serves as a crucial intermediate and building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and chemical industries.[3][4] The presence of a primary amine, a ketone, and an aromatic ring within its structure imparts a versatile reactivity profile, making it a valuable precursor for heterocyclic compounds like quinolines.[5] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and handling protocols, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The hydrochloride salt form of 2-aminoacetophenone significantly enhances the polarity of the molecule compared to its free base, which in turn influences its physical properties such as solubility.[3] The ionic nature of the ammonium chloride group generally increases its solubility in polar solvents.[3]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 5468-37-1 | [6][7][8] |
| Molecular Formula | C₈H₁₀ClNO (or C₈H₉NO·HCl) | [6][7][8] |
| Molecular Weight | 171.62 g/mol | [7][8] |
| Appearance | White or pale yellow to brown crystals or powder. | [9] |
| Melting Point | 183-184 °C; 194 °C (decomposes) | [6][7][10] |
| Solubility | Expected to have enhanced solubility in polar solvents like water compared to its free base due to its ionic nature.[3] | [3] |
| Purity | Commercially available in various purities, typically ≥95% to 99%. | [11] |
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is essential for its use in synthesis and research. Spectroscopic methods are central to confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for the hydrochloride salt are available, the data for the parent compound, 2'-aminoacetophenone, is also highly informative.[12][13][14]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the amine and carbonyl groups, and a broad signal for the ammonium (-NH₃⁺) protons. The exact chemical shifts of the aromatic protons are influenced by the positions of the amino and acetyl groups.[13]
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C=O) at a downfield shift (around 200 ppm), carbons of the aromatic ring, and the methylene carbon (-CH₂).[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ corresponding to the ammonium salt (-NH₃⁺).
-
C=O stretching: A strong absorption peak around 1680-1700 cm⁻¹ for the ketone carbonyl group.[13]
-
C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule would likely show a molecular ion peak corresponding to the free base (C₈H₉NO) after the loss of HCl, as well as fragment ions resulting from the cleavage of the molecule.[13]
Workflow for Quality Control Analysis
A typical workflow for the quality control and characterization of a newly received batch of this compound is outlined below. This ensures the material meets the required specifications for downstream applications.
Caption: Quality control workflow for 2-aminoacetophenone HCl.
Reactivity and Chemical Properties
The chemical behavior of 2-aminoacetophenone is dictated by its three main components: the primary aromatic amine, the ketone, and the benzene ring.
-
Amine Group Reactivity: The primary amine can undergo typical reactions such as acylation, alkylation, and diazotization.[5]
-
Ketone Group Reactivity: The carbonyl group can be reduced to a secondary alcohol. For instance, certain bacterial reductases can stereospecifically reduce 2-aminoacetophenone to (R)-2-amino-1-phenylethanol.[15]
-
Cyclization Reactions: The ortho-position of the amino group relative to the acetyl group is particularly significant, as it facilitates intramolecular cyclization reactions. A prime example is the Friedländer synthesis, where it condenses with a compound containing a reactive α-methylene group to form quinolines.[5]
Caption: Key reactivity pathways for 2-aminoacetophenone.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
Hazard Identification
-
Irritant: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][16][17]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood, to minimize dust and vapor inhalation.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[19] For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[19]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[20] Some suppliers recommend refrigerated storage (below 4°C/39°F).[19][21]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[19][20]
-
Incompatibilities: Store away from strong oxidizing agents.[16]
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its value in synthetic chemistry, particularly for constructing heterocyclic systems, is underpinned by the dual reactivity of its amino and ketone functional groups. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for its effective and safe utilization in research and development settings.
References
- 1. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. FT-FSIJK506982 - 2-aminoacetophenone-hydrochloride | 5468-… [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. This compound | 5468-37-1 | FA158319 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound | 5468-37-1 [chemicalbook.com]
- 11. 5468-37-1 2-Aminoacetophenone HCl AKSci J91174 [aksci.com]
- 12. This compound(5468-37-1) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]
- 15. 2'-aminoacetophenone hydrochloride | CAS#:25384-14-9 | Chemsrc [chemsrc.com]
- 16. fishersci.ca [fishersci.ca]
- 17. lobachemie.com [lobachemie.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. chemwhat.com [chemwhat.com]
2-Aminoacetophenone hydrochloride CAS number 5468-37-1
An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride (CAS 5468-37-1)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 5468-37-1), a pivotal chemical intermediate in the pharmaceutical and organic synthesis sectors. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, elucidating a robust synthesis protocol, outlining analytical methodologies, discussing key applications, and providing essential safety and handling information. The synthesis section provides a step-by-step methodology for the Delepine reaction, a classic and reliable method for its preparation. Furthermore, this guide explores the compound's significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably Ubenimex. Through a synthesis of technical data and practical insights, this whitepaper aims to be an authoritative resource for professionals working with this versatile building block.
Introduction and Compound Profile
This compound, also known by synonyms such as Phenacylamine hydrochloride and ω-Aminoacetophenone hydrochloride, is an organic salt that serves as a critical starting material and intermediate in a variety of synthetic pathways.[1][2][3] Its structure, featuring a primary amine and a ketone functional group on a benzene ring, makes it a versatile precursor for the construction of more complex molecules, particularly heterocyclic compounds.[4] In the pharmaceutical industry, the purity and reliable sourcing of this compound are paramount, as it is a key intermediate in the synthesis of Ubenimex (also known as Bestatin), a potent aminopeptidase inhibitor used in cancer therapy.[5] This guide will provide the foundational knowledge and practical methodologies required for the effective utilization of this compound in a research and development setting.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. The hydrochloride salt form significantly increases the polarity of the parent molecule, 2-aminoacetophenone, enhancing its solubility in polar solvents.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5468-37-1 | [7][8] |
| Molecular Formula | C₈H₁₀ClNO | [2][7] |
| Molecular Weight | 171.62 g/mol | [4][7] |
| Appearance | Off-white to light yellow or brown crystalline powder | [4][8] |
| Melting Point | 194°C (decomposes) | [4][9][10] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. | [11] |
| Stability | Stable at room temperature in closed containers. Hygroscopic. | [1][11] |
| Storage | Recommended to be stored refrigerated (below 4°C/39°F) in a tightly closed container. | [1][12] |
Synthesis via the Delepine Reaction
The Delepine reaction offers a reliable and well-established method for the synthesis of primary amines from alkyl halides. In the context of this compound, this process involves the reaction of α-bromoacetophenone with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed using hydrochloric acid to yield the final product.[4][10] This two-stage process is favored for its operational simplicity and generally high yields.
Rationale for Method Selection
The Delepine reaction is a strategic choice for this synthesis due to several factors. It avoids the over-alkylation issues often encountered in direct amination of alkyl halides. The use of hexamethylenetetramine as the amine source is advantageous as it is a solid, non-volatile reagent that is easy to handle. The subsequent acidic hydrolysis is typically clean and provides the desired primary amine directly as its hydrochloride salt, which often aids in purification by crystallization.
Experimental Protocol
This protocol is based on established literature procedures.[7][10][13]
Materials:
-
α-Bromoacetophenone (phenacyl bromide)
-
Hexamethylenetetramine
-
Diethyl ether
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Stage 1: Formation of the Quaternary Ammonium Salt
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve phenacyl bromide (1 mmol, 1 equivalent) in diethyl ether (13 mL).[7]
-
To this stirred solution, add hexamethylenetetramine (1 mmol, 1 equivalent) in a single portion.[7]
-
Stir the resulting mixture at room temperature (approx. 20°C) for 12 hours. The formation of a solid precipitate will be observed.[4]
-
Filter the solid quaternary salt from the mixture.
-
Wash the collected solid with diethyl ether (15 mL) to remove any unreacted starting materials.[7]
-
Dry the salt under reduced pressure.
Stage 2: Hydrolysis to this compound
-
Transfer the dried quaternary salt to a two-necked round-bottomed flask fitted with a reflux condenser.[10]
-
Add ethanol (22 mL) to the flask.[10]
-
Carefully add concentrated HCl (0.6 mL).[10]
-
Heat the mixture to reflux and maintain for 3 hours. A solid product will form during this time.[10]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Filter the solid product.
-
Wash the collected solid with ethanol (20 mL) to remove impurities.[10]
-
Dry the final product, pure this compound, under vacuum.[10]
Table 2: Summary of Synthesis Reaction Parameters
| Parameter | Value | Reference(s) |
| Reactants | α-Bromoacetophenone, Hexamethylenetetramine, Conc. HCl | [4] |
| Solvents | Diethyl ether, Ethanol | [4] |
| Stage 1 Temperature | Room Temperature (~20°C) | [4] |
| Stage 1 Duration | 12 hours | [4] |
| Stage 2 Condition | Reflux | [4] |
| Stage 2 Duration | 3 hours | [4] |
| Reported Yield | ~97% | [4] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Aminoacetophenone HCl via the Delepine reaction.
Analytical Characterization
To ensure the identity and purity of synthesized or procured this compound, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is effective for the analysis of 2-Aminoacetophenone and its hydrochloride salt.[13] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Typical HPLC Conditions:
-
Column: A reverse-phase column, such as Newcrom R1, is suitable.[14]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[14]
-
Detection: UV detection is appropriate, given the chromophoric nature of the aromatic ketone.[13]
The retention time and peak purity are used to identify and quantify the compound against a known standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[14]
Spectroscopic Data
While detailed spectroscopic data for the hydrochloride salt is compiled from various sources, analysis of the parent compound, 2'-Aminoacetophenone, provides foundational characterization.[15] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation.[15][16] For this compound, ¹H NMR is used to confirm the proton environments in the molecule.[16]
Applications in Pharmaceutical Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[5][17]
Synthesis of Ubenimex
Ubenimex (Bestatin) is an important therapeutic agent used for treating certain types of cancer, including acute myelocytic leukemia.[5] It functions as a potent inhibitor of aminopeptidases. This compound is a critical building block in the multi-step synthesis of Ubenimex. The availability of high-purity this compound is therefore directly linked to the production and availability of this life-saving drug.[5]
Research in Medicinal Chemistry
Beyond Ubenimex, 2-Aminoacetophenone and its derivatives are valuable scaffolds in medicinal chemistry. They are used in the preparation of:
-
Pseudopeptidic inhibitors of human sirtuins (SIRT1-3): These compounds have shown antiproliferative properties in cancer cells.[10][18]
-
Dual δ/μ opioid receptor agonists: These are investigated for pain management.[10][18]
-
Quinolones and Flavones: These classes of compounds possess a broad spectrum of biological activities and are studied for their potential as anticancer agents.[19]
The relationship between the starting material and its potential therapeutic applications is illustrated below.
Caption: Key applications of 2-Aminoacetophenone HCl in pharmaceutical synthesis.
Safety, Handling, and Storage
Proper safety protocols are mandatory when handling this compound. The compound is classified as an irritant and can cause eye, skin, and respiratory tract irritation.[1][20]
Table 3: Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [20] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [20] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, and appropriate protective clothing are required. Use a respirator if dust is generated. | [1][12] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]Skin: Flush skin with plenty of water for at least 15 minutes.[1]Inhalation: Move to fresh air.[1]Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Refrigeration is recommended. | [1][8][12] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [1] |
Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[1][12] All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[20]
Conclusion
This compound (CAS 5468-37-1) is a compound of significant utility in the fields of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties and established synthesis protocols, such as the Delepine reaction, make it an accessible and reliable intermediate. Its critical role in the production of Ubenimex underscores its importance in modern medicine. For researchers and developers, a comprehensive understanding of its synthesis, analytical characterization, and safe handling practices is essential for leveraging its full potential as a versatile chemical building block. This guide has consolidated this critical information to serve as a valuable technical resource for the scientific community.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 5468-37-1 [chemicalbook.com]
- 11. This compound CAS#: 5468-37-1 [m.chemicalbook.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound(5468-37-1) 1H NMR [m.chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. FT-FSIJK506982 - 2-aminoacetophenone-hydrochloride | 5468-… [cymitquimica.com]
- 19. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. combi-blocks.com [combi-blocks.com]
2-Aminoacetophenone hydrochloride molecular weight and formula
An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride: Properties, Synthesis, and Applications for Advanced Research
Introduction
This compound, a key organic intermediate, serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a primary amine and a ketone functional group on a benzene ring, makes it a versatile precursor, particularly in the pharmaceutical industry. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred choice in laboratory and industrial settings.
This guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. We will explore its core chemical identity, detailed experimental protocols for its synthesis and analysis, its pivotal role in the construction of medicinally significant scaffolds like quinolines, and essential safety and handling procedures. The insights and methodologies presented herein are grounded in authoritative sources to ensure technical accuracy and reproducibility.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is also known by several synonyms, including ω-Aminoacetophenone hydrochloride and Phenacylamine hydrochloride.[1] Its identity is unequivocally established by its CAS Registry Number: 5468-37-1.[1][2]
Below is a diagram of its chemical structure, followed by a table summarizing its key physicochemical properties.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO·HCl or C₈H₁₀ClNO | [1][3] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | Slightly yellow to beige crystals or powder | [4][5] |
| Melting Point | 194 °C (decomposes) | [5] |
| Purity/Assay | Typically ≥96% | [6][7] |
| Synonyms | Phenacylamine hydrochloride, ω-Aminoacetophenone hydrochloride, 2-amino-1-phenylethanone hydrochloride | [1][7][8] |
Synthesis and Analytical Characterization
Reproducible synthesis and accurate analytical quantification are critical for any research application. This section provides field-proven protocols for both.
Synthesis via the Delepine Reaction
A common and effective method for synthesizing this compound is the Delepine reaction, which proceeds from the more readily available phenacyl bromide.[6][9] This two-step process is advantageous because it uses stable reagents and generally results in a clean product.
Causality of Experimental Choices:
-
Step 1: Quaternary Salt Formation: Phenacyl bromide, an α-haloketone, is reacted with hexamethylenetetramine. The lone pair on one of the nitrogen atoms in hexamethylenetetramine acts as a nucleophile, displacing the bromide to form a stable quaternary ammonium salt. Diethyl ether is an excellent solvent for this step as the starting materials are soluble, but the resulting salt is not, causing it to precipitate for easy isolation.[6][9]
-
Step 2: Acidic Hydrolysis: The quaternary salt is then hydrolyzed under acidic conditions using ethanol and concentrated hydrochloric acid. The acidic environment facilitates the breakdown of the hexamethylenetetramine complex, liberating the primary amine, which is immediately protonated by HCl to form the stable hydrochloride salt.[6][9]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis [6][9]
-
Formation of the Quaternary Ammonium Salt:
-
To a stirred solution of phenacyl bromide (1 mmol, 1 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equiv) in a single portion.
-
Stir the resulting mixture for 12 hours at room temperature. A solid precipitate will form.
-
Collect the solid by filtration, wash it with diethyl ether (15 mL), and dry under reduced pressure.
-
-
Hydrolysis to the Hydrochloride Salt:
-
Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser.
-
Add ethanol (22 mL) followed by concentrated hydrochloric acid (0.6 mL).
-
Heat the mixture to reflux for 3 hours. A solid will form during this time.
-
Cool the flask to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol (20 mL), and dry under vacuum to yield pure this compound.
-
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and precise method for determining the purity and concentration of this compound. A reverse-phase method is typically employed.
Causality of Experimental Choices:
-
Column: A C18 column (like Newcrom R1) is standard for reverse-phase chromatography, effectively separating moderately polar compounds like 2-Aminoacetophenone from non-polar and highly polar impurities.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The buffer, often containing a small amount of acid like phosphoric or formic acid, serves two purposes: it controls the pH to ensure the analyte is in a consistent ionic state (protonated amine) and improves peak shape by preventing tailing.[9]
-
Detection: The phenyl ketone chromophore in the molecule allows for strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[9]
Caption: Generalized workflow for HPLC quantification.
Experimental Protocol: HPLC Analysis [9]
-
System Preparation:
-
Column: Newcrom R1 or equivalent C18 reverse-phase column.
-
Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and water. Acidify the aqueous portion with 0.1% formic acid (for MS compatibility) or phosphoric acid.
-
Flow Rate: Set to a standard rate, typically 1.0 mL/min.
-
Detection: Set UV detector to an appropriate wavelength for the chromophore.
-
-
Sample Preparation:
-
Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in the mobile phase to create solutions of known concentrations.
-
Analyte: Prepare the unknown sample by accurately weighing and dissolving it in the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the analyte sample.
-
Calculate the concentration of the analyte based on its peak area and the linear regression of the calibration curve.
-
Key Application: The Friedländer Synthesis of Quinolines
One of the most significant applications of this compound is in the Friedländer synthesis, a classic and powerful reaction for constructing the quinoline scaffold.[10] Quinolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with anticancer, antimalarial, and antibacterial properties.[10]
The reaction involves the condensation of a 2-aminoaryl ketone (in this case, 2-Aminoacetophenone) with a compound containing a reactive α-methylene group (e.g., another ketone like cyclohexanone) in the presence of a base or acid catalyst.[10]
Mechanism Overview: The reaction begins with the formation of a Schiff base (imine) between the amino group of the 2-aminoacetophenone and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the stable, aromatic quinoline ring system.[10]
Caption: Logical pathway of the Friedländer quinoline synthesis.
Experimental Protocol: Base-Catalyzed Friedländer Synthesis [10]
-
In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in ethanol (25 mL).
-
Add the ketone partner (e.g., cyclohexanone, 12 mmol) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (KOH) (1.12 g, 20 mmol) in a minimal amount of water and add this solution to the reaction mixture.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[11]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11] Minimize dust generation and accumulation.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Refrigerated storage (below 4°C/39°F) is often recommended.[11][12]
-
Hazards: Causes skin, eye, and respiratory system irritation.[12][13]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][11]
-
In all cases of exposure, seek medical attention.[11]
-
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and established protocols for its synthesis and analysis. Its primary utility as a precursor in the Friedländer synthesis underscores its importance in medicinal chemistry and drug discovery for creating the vital quinoline scaffold. By understanding its chemical characteristics and adhering to the detailed methodologies and safety guidelines presented in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.
References
- 1. scbt.com [scbt.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 5468-37-1 [chemicalbook.com]
- 7. This compound, 96% | Fisher Scientific [fishersci.ca]
- 8. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
2-Aminoacetophenone hydrochloride solubility in water and organic solvents.
An In-Depth Technical Guide to the Solubility of 2-Aminoacetophenone Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 5468-37-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2] While publicly available quantitative solubility data is limited, this document synthesizes foundational physicochemical principles and qualitative data to build a robust theoretical solubility profile.[3] Crucially, this guide provides a field-proven, detailed experimental protocol for the precise determination of equilibrium solubility, empowering researchers to generate reliable data for process development, formulation, and analytical characterization. The narrative emphasizes the causal relationships between molecular structure, solvent properties, pH, and temperature, offering a predictive framework for scientists and drug development professionals.
Introduction to this compound
This compound, also known as phenacylamine hydrochloride, is an off-white to light yellow crystalline solid with the chemical formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .[1][4][5] It is a crucial building block in organic synthesis, finding application in the preparation of various pharmaceutical agents, including inhibitors of human sirtuins with antiproliferative properties and dual δ/μ opioid receptor agonists.[6][7]
Understanding the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction media, purification strategies (crystallization), and is a cornerstone for the formulation of active pharmaceutical ingredients (APIs) as it directly influences bioavailability.[3][8]
Core Principles of Solubility: A Theoretical Framework
The solubility of this compound is governed by the interplay of its molecular structure with the physicochemical properties of the solvent.[3]
2.1. The Impact of Salt Formation
The parent molecule, 2-aminoacetophenone, possesses a non-polar benzene ring, a moderately polar ketone group, and a polar amino group.[3] While the free base is practically insoluble in water, its conversion to a hydrochloride salt dramatically alters its solubility profile.[9] The protonation of the basic amino group by hydrochloric acid forms an ammonium salt (2-oxo-2-phenylethan-1-aminium chloride).[6][10] This introduces an ionic character to the molecule, significantly increasing its polarity and its propensity to dissolve in polar solvents like water through favorable ion-dipole interactions.[3][11] This follows the fundamental principle of "like dissolves like."[3]
2.2. Key Factors Influencing Solubility
The dissolution of this compound is not static but is dynamically influenced by several critical parameters:
-
Solvent Polarity: The ionic nature of the hydrochloride salt predicts higher solubility in polar solvents. Polar protic solvents (e.g., water, methanol, ethanol) are expected to be particularly effective due to their ability to form hydrogen bonds and solvate both the ammonium cation and the chloride anion.[3]
-
pH of the Medium: As the salt of a weak base, the aqueous solubility of this compound is intrinsically linked to the pH of the solution.[12] In acidic to neutral pH, the compound exists predominantly in its protonated, ionic, and more soluble form. As the pH increases significantly above the pKa of the conjugate acid, the equilibrium shifts towards the un-protonated, less polar free base (2-aminoacetophenone), which is practically insoluble in water, causing it to precipitate.[3][9][12]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning it absorbs heat from the surroundings.[13] Consequently, according to the van't Hoff equation, the solubility of this compound is expected to increase with rising temperature.[14][15] However, the exact magnitude of this dependence is compound-specific and must be determined experimentally.
Below is a diagram illustrating the interplay of these foundational factors.
Caption: Logical relationship of factors affecting solubility.
Solubility Profile
While precise quantitative data is not widely published, a qualitative and semi-quantitative profile can be assembled from material safety data sheets and chemical supplier information.
3.1. Aqueous Solubility
This compound is described as "Slightly Soluble" in water.[16] This qualitative term indicates that a significant amount of solvent is required to dissolve a given mass of the solute. The solubility is highly dependent on pH, as discussed previously, and is expected to be greatest in acidic solutions (pH 1-5).
3.2. Organic Solvent Solubility
The solubility in organic solvents is a function of solvent polarity and its ability to interact with the ionic salt.
Table 1: Qualitative Solubility of this compound and its Free Base
| Solvent | Chemical Formula | Polarity Type | Solubility of Hydrochloride Salt | Inferred Rationale / Free Base Data |
|---|---|---|---|---|
| Water | H₂O | Polar Protic | Slightly Soluble[16] | High polarity and hydrogen bonding support dissolution. |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble[16] | Polar protic nature allows solvation of the ionic salt. Free base is soluble.[3] |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be soluble. Free base shows good solubility (≥21.3 mg/mL).[3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble[16] | High polarity allows dissolution, but lacks protic hydrogen for anion solvation. |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Free base is soluble.[3] The salt may have lower solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not available | Expected to be poorly soluble due to polarity mismatch. Free base is sparingly soluble.[3] |
Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To address the lack of quantitative data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound. This "shake-flask" method is considered the gold standard in the pharmaceutical industry.[17][18]
Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specified solvent system at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., deionized water, pH-adjusted buffer, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Calibrated analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Calibrated pH meter
Experimental Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask method.
Step-by-Step Methodology:
-
Preparation:
-
Causality: Add an excess amount of solid this compound to a vial containing a precise volume of the chosen solvent. Using an excess ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.[17] A good starting point is 2-3 times the expected solubility.
-
-
Equilibration:
-
Causality: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[17]
-
-
Phase Separation:
-
Causality: Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.[18]
-
-
Quantification:
-
Causality: Prepare a standard curve of this compound of known concentrations. Dilute the filtered sample with the solvent to fall within the linear range of the standard curve. Analyze the sample using a validated analytical method like HPLC-UV. The use of a validated, specific method ensures accurate and reliable quantification, forming a self-validating system.
-
-
Data Analysis:
-
Causality: Using the concentration obtained from the standard curve, calculate the solubility of the compound in the original solvent, remembering to account for any dilutions made. The experiment should be performed in triplicate to ensure reproducibility and statistical validity. For ionizable compounds, it is crucial to measure and report the final pH of the saturated solution.[12]
-
Conclusion
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 7. This compound | 5468-37-1 [chemicalbook.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound CAS#: 5468-37-1 [m.chemicalbook.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Aminoacetophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacetophenone hydrochloride (also known as phenacylamine hydrochloride or ω-aminoacetophenone hydrochloride) is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features, an aromatic ring, a ketone, and a primary amine, make it a versatile precursor for a wide range of more complex molecules. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic steps and the quality of the final products.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental rationale and the interpretation of the spectral features, thereby providing a self-validating framework for the structural elucidation of this important chemical entity.
Molecular Structure
The structure of this compound is characterized by a phenyl ring connected to an acetyl group and an aminomethyl group, with the amine protonated to form an ammonium chloride salt.
2-Aminoacetophenone hydrochloride safety data sheet (SDS) information
An In-Depth Technical Guide to the Safety Data Sheet of 2-Aminoacetophenone Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the safety data associated with this compound (CAS No: 5468-37-1). It is intended for laboratory professionals, researchers, and drug development scientists who handle this compound. The narrative moves beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a synthesized, practical understanding of the hazards and the rationale behind the recommended safety protocols. Our approach is grounded in the principle that true laboratory safety stems from a deep, causal understanding of a chemical's properties and potential risks.
Chemical Identity and Physicochemical Profile
This compound is an aromatic ketone derivative used as a building block in organic synthesis.[1][2] Its utility in creating more complex molecules, such as pseudopeptidic inhibitors and dual δ/μ opioid receptor agonists, makes it a valuable compound in medicinal chemistry and drug discovery.[2] A clear understanding of its fundamental properties is the first step in a robust safety assessment.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | Phenacylamine hydrochloride, 2-amino-1-phenylethan-1-one hydrochloride[3] |
| CAS Number | 5468-37-1[4][5] |
| EC Number | 226-787-2[5] |
| Molecular Formula | C₈H₁₀ClNO[1][5] |
| Molecular Weight | 171.62 g/mol [1][5] |
Table 2: Key Physical and Chemical Properties
| Property | Value | Rationale for Safety Concern |
|---|---|---|
| Appearance | Off-white to light yellow crystalline solid[3][5] | As a solid, it can form dust during handling, posing an inhalation risk. |
| Melting Point | ~194 °C (with decomposition)[2][5] | Decomposition at high temperatures suggests thermal instability. Firefighting measures must account for hazardous breakdown products. |
| Solubility | Data not widely available[5] | Unknown solubility necessitates caution when preparing solutions and cleaning spills, as its environmental fate in water is not well-characterized. |
| Stability | Stable under recommended storage conditions[3][5] | While generally stable, it is incompatible with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[3][6][5] |
Hazard Identification and GHS Classification: An Expert Assessment
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the classification points to a clear and consistent irritant profile.[4] It is not merely enough to know the classification; a scientist must understand its implications for laboratory practice.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
|---|---|---|
| Hazard Statements | H315 | Causes skin irritation.[4][7] |
| H319 | Causes serious eye irritation.[4][7] | |
| H335 | May cause respiratory irritation.[4][7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Expert Analysis: The consistent classification as an irritant across skin, eyes, and the respiratory system is the primary safety concern.[3][8] The hydrochloride salt form can contribute to its irritant nature. The key takeaway for researchers is that this compound must be handled with containment measures that prevent dust generation and direct contact. The warning, "The toxicological properties have not been fully investigated," which appears in some data sheets, is a critical piece of information. This data gap necessitates treating the compound with a higher degree of caution than its formal classifications might suggest. Every uncharacterized compound should be treated as potentially hazardous.
Proactive Safety: Exposure Controls and Personal Protection
Effective safety protocols are proactive, not reactive. Engineering controls are the first and most effective line of defense, followed by appropriate Personal Protective Equipment (PPE). The choice of PPE is a direct consequence of the hazards identified in Section 2.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. This is non-negotiable. The primary causality is the respiratory irritation hazard (H335) posed by the fine crystalline dust.[3][9]
-
Eyewash and Safety Shower: Facilities must be equipped with an accessible and regularly tested eyewash station and safety shower.[3][9] This is a direct mitigation strategy for the serious eye irritation (H319) and skin irritation (H315) hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][4] Standard safety glasses do not provide adequate protection from dust particles that can easily circumvent the frame.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[5][7] Proper glove removal technique is critical to prevent skin contamination.[5]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[3]
-
Respiratory Protection: While a fume hood should be the primary control, if an assessment indicates potential exposure above acceptable limits, a NIOSH-approved N95 (US) or P1 (EU) dust mask should be used.[3][5]
Caption: Interconnectivity of SDS sections, showing how core hazard data informs preventative and emergency protocols.
Emergency Protocols: First Aid and Spill Management
First-Aid Measures: A rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.
-
Inhalation: Immediately move the affected person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[3] Never give anything by mouth to an unconscious person.[3][5]
Experimental Protocol: Emergency Spill Response
This protocol ensures a self-validating system for managing an accidental release.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Ensure ventilation is adequate (i.e., the fume hood is operational).
-
Don PPE: Don the appropriate PPE as described in Section 3, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9] Do not use dry sweeping methods on unenclosed spills.
-
Clean-up: Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[3] Avoid actions that generate dust.[3]
-
Decontamination: Wipe the spill area with a damp cloth, and decontaminate the area as per laboratory-specific procedures.
-
Disposal: Dispose of the waste container, contaminated PPE, and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.
-
Report: Report the incident to the laboratory supervisor and EHS department.
Stability, Reactivity, and Firefighting
Understanding a chemical's reactivity profile is key to preventing incidents during both experiments and storage.
-
Reactivity: The compound is generally stable.[3][5] No hazardous polymerization is expected to occur.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[3][5][10] These materials can cause exothermic and potentially dangerous reactions.
-
Conditions to Avoid: Avoid dust generation and exposure to excess heat.[3]
-
Hazardous Decomposition Products: When involved in a fire, this compound can decompose to form highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]
-
Specific Hazards: The generation of toxic decomposition products is the primary hazard during a fire.[3][9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of and contact with hazardous decomposition products.[3][9]
Caption: A logical workflow for risk assessment before handling this compound.
Toxicological and Ecological Information: Acknowledging Data Gaps
A significant aspect of the safety profile for this compound is the lack of comprehensive toxicological and ecological data.
-
Acute Toxicity: No specific LD50 or LC50 data is readily available in the reviewed safety data sheets.[5]
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3][5]
-
Germ Cell Mutagenicity: No data available.[5]
-
Reproductive Toxicity: No data available.[5]
-
Ecological Information: Ecotoxicity data is not available.[5] It is crucial to prevent the release of this compound into drains or the environment, as its impact on aquatic and terrestrial life is unknown.[5][11]
The absence of data does not imply the absence of hazard. For drug development professionals, this means that any new derivative synthesized from this starting material must undergo rigorous toxicological screening, as the properties of the parent compound are not fully elucidated.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its irritant properties and the significant gaps in its toxicological profile. The primary directive for researchers is to prevent direct contact and inhalation by consistently using engineering controls and appropriate PPE. By internalizing the causal links between a chemical's properties, its potential hazards, and the corresponding safety protocols, scientists can foster a laboratory environment where innovation and safety are mutually reinforcing.
References
- 1. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 2. This compound | 5468-37-1 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Multifaceted Biological Activities of 2-Aminoacetophenone Derivatives: An In-depth Technical Guide
Abstract
The 2-aminoacetophenone scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the broad-spectrum biological activities exhibited by 2-aminoacetophenone derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the mechanistic underpinnings of these activities, present key quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. Through the integration of technical accuracy and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the therapeutic promise of this remarkable class of compounds.
Introduction: The Versatile 2-Aminoacetophenone Scaffold
2-Aminoacetophenone is a unique bifunctional molecule characterized by a reactive ketone group and a nucleophilic amino group positioned ortho to each other on a benzene ring.[1] This specific arrangement facilitates a variety of cyclization and condensation reactions, rendering it an invaluable building block for the synthesis of a multitude of biologically active heterocyclic compounds, most notably chalcones and Schiff bases.[1] The electronic and steric properties conferred by the ortho-positioning of the amino group, which allows for potential intramolecular hydrogen bonding, can lead to a more planar molecular conformation, potentially influencing its interaction with biological targets.[2] This inherent structural feature is a key determinant of the diverse pharmacological activities observed in its derivatives.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
"2-Aminoacetophenone" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Chalcones" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Schiff Bases" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Azaflavanones" [fillcolor="#FBBC05", fontcolor="#202124"]; "Quinolines" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "BiologicalActivities" [label="Diverse Biological Activities", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"2-Aminoacetophenone" -- "Chalcones" [label=" Condensation "]; "2-Aminoacetophenone" -- "Schiff Bases" [label=" Condensation "]; "2-Aminoacetophenone" -- "Azaflavanones" [label=" Cyclization "]; "2-Aminoacetophenone" -- "Quinolines" [label=" Cyclization "];
Anticancer Activity: Inducing Programmed Cell Death
Derivatives of 2-aminoacetophenone, particularly chalcones and Schiff bases, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] A primary mechanism underlying their anticancer action is the induction of apoptosis, or programmed cell death.
Mechanism of Action: The Apoptotic Cascade
The pro-apoptotic activity of 2-aminoacetophenone derivatives is often initiated by the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.[3] This surge in ROS can disrupt the mitochondrial membrane potential, a critical event that triggers the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases, which are the key executioner enzymes of apoptosis, ultimately leading to the systematic dismantling of the cell.[3]
Quantitative Analysis of Cytotoxicity
The anticancer efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies greater potency.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxyflavone Analog | HCT116 (Colon) | <15 | [4] |
| Methoxyflavone Analog | MCF-7 (Breast) | 4.9 | [4] |
| Naphthoquinone Derivative | HL-60 (Leukemia) | <2 | [5] |
| Naphthoquinone Derivative | HCT-8 (Colon) | 0.83-1.84 | [5] |
Table 1: Cytotoxic Activity of 2-Aminoacetophenone Derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminoacetophenone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
Various derivatives of 2-aminoacetophenone, particularly Schiff bases and chalcones, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][6]
Mechanism of Action
The antimicrobial properties of these compounds are often attributed to the presence of the azomethine group (>C=N–) in Schiff bases, which is considered crucial for their biological activities.[7] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Type | Microorganism | MIC (mg/mL) | Reference |
| m-AAOX Schiff Base (L2) | Staphylococcus aureus | 8 | [8] |
| m-AAOX Schiff Base (L2) | Candida glabrata | 5.5 | [8] |
Table 2: Antimicrobial Activity of 2-Aminoacetophenone Derivatives.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a standard technique for screening the antimicrobial activity of chemical compounds.
Principle: A compound's ability to inhibit microbial growth is observed as a clear zone of inhibition around a well containing the compound in an agar plate seeded with a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Seed Agar Plate: Evenly spread the microbial inoculum onto the surface of a sterile agar plate.
-
Create Wells: Aseptically create wells of a uniform diameter in the agar.
-
Add Compound: Add a known concentration of the 2-aminoacetophenone derivative solution to each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubate: Incubate the plates under appropriate conditions for microbial growth.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Derivatives of 2-aminoacetophenone have also been investigated for their potential to mitigate inflammation.[1] This activity is often evaluated in vivo using models of induced inflammation.
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of key inflammatory pathways.[1] One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[1] Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes.[1] 2-Aminoacetophenone derivatives may exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing the activation of NF-κB.[1]
Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory effect is often measured as the percentage of inhibition of edema in animal models.
| Derivative Type | Animal Model | Inhibition of Edema (%) | Reference |
| Azaflavanone | Carrageenan-induced rat paw edema | Up to 65% at 200 mg/kg | [2] |
Table 3: Anti-inflammatory Activity of 2-Aminoacetophenone Derivatives.
Anticonvulsant Activity: A Potential Therapeutic Avenue
Emerging research has highlighted the potential of 2-aminoacetophenone derivatives as anticonvulsant agents.[9][10] While this area is less explored compared to their other biological activities, initial studies are promising.
Putative Mechanisms of Action
The precise mechanisms underlying the anticonvulsant activity of these derivatives are still under investigation. However, some studies suggest that they may interact with neuronal voltage-dependent sodium channels, which play a crucial role in regulating neuronal excitability.[10] By modulating these channels, the compounds could potentially reduce the excessive neuronal firing that characterizes seizures.
Preclinical Evaluation of Anticonvulsant Efficacy
Preclinical studies in animal models are essential for evaluating the anticonvulsant potential of new compounds.
| Derivative Type | Animal Model | Efficacy | Reference |
| N-substituted amino acid derivative | Mouse maximal electroshock, bicuculline, and picrotoxin tests | ED50 > 10, <100 mg/kg | [10] |
| 4-Thiazolidinone derivative | scPTZ test in mice | Significant protection | [9] |
Table 4: Anticonvulsant Activity of 2-Aminoacetophenone Derivatives.
Synthesis of 2-Aminoacetophenone Derivatives: Key Methodologies
The synthesis of 2-aminoacetophenone derivatives is a cornerstone of their exploration for biological activities. Several methods are commonly employed.
Reduction of 2'-Nitroacetophenone Derivatives
A widely used and often high-yielding method involves the reduction of the nitro group of a 2'-nitroacetophenone derivative to an amino group.[11] Common reducing agents include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.[11]
Synthesis from Isatoic Anhydride
The reaction of isatoic anhydride with organometallic reagents, such as methyl lithium, provides an efficient and high-yielding route to 2'-aminoacetophenone.[11] This method is noted for the purity of the resulting product.[11]
Experimental Protocol: Synthesis of a Chalcone Derivative
Principle: This protocol describes the base-catalyzed Claisen-Schmidt condensation of 2-aminoacetophenone with an aromatic aldehyde to form a chalcone.
Step-by-Step Methodology:
-
Dissolve Reactants: In a round-bottom flask, dissolve 2-aminoacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add Base Catalyst: Slowly add an aqueous solution of a base catalyst (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid is the chalcone derivative.
-
Purification: Filter the solid, wash it with cold water, and then purify it by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Conclusion and Future Directions
The 2-aminoacetophenone scaffold and its derivatives represent a rich and versatile source of compounds with a wide array of promising biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and potentially anticonvulsant agents underscores their significance in medicinal chemistry and drug discovery. The ease of their synthesis and the potential for diverse structural modifications provide a fertile ground for the development of novel therapeutic agents.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the various biological activities. Structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth preclinical and clinical investigations are warranted to translate the therapeutic potential of the most promising 2-aminoacetophenone derivatives into tangible clinical benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arpgweb.com [arpgweb.com]
- 8. Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 10. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminoacetophenone Hydrochloride via the Delepine Reaction
Introduction: The Strategic Importance of 2-Aminoacetophenone Hydrochloride and the Utility of the Delepine Reaction
This compound is a cornerstone building block in modern organic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amine and an electrophilic ketone, makes it an exceptionally valuable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, including quinolines, indoles, and various pharmaceutical intermediates. The purity and reliable supply of this reagent are therefore critical for drug discovery and development pipelines.
While several synthetic routes to 2-aminoacetophenone exist, the Delepine reaction offers a robust and highly selective pathway for preparing primary amines from readily available alkyl halides.[1] Named after French chemist Stéphane Marcel Delépine, this two-step process is particularly advantageous for its operational simplicity, use of inexpensive reagents, and its ability to circumvent the formation of secondary and tertiary amine byproducts that often plague other alkylation methods.[1][2]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-bromoacetophenone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology with explanations for key experimental choices, and offer practical guidance on product characterization and troubleshooting.
Reaction Principle: A Two-Stage Journey from Halide to Primary Amine
The Delepine reaction proceeds in two distinct stages:
-
Formation of the Hexaminium Salt: The synthesis begins with the SN2 reaction between the starting alkyl halide (2-bromoacetophenone) and hexamethylenetetramine (also known as hexamine or urotropine).[3] Hexamethylenetetramine serves as a unique ammonia surrogate. Its cage-like adamantane structure ensures that only one of its four nitrogen atoms can be alkylated, thus preventing over-alkylation.[2] This reaction forms a stable, crystalline quaternary ammonium salt, often referred to as a "hexaminium" or "Delepine" salt, which typically precipitates from the reaction mixture.[3]
-
Acidic Hydrolysis: The isolated hexaminium salt is then subjected to hydrolysis under acidic conditions, typically by refluxing in ethanolic hydrochloric acid. This step cleaves the complex, liberating the desired primary amine as its hydrochloride salt. The other byproducts of the hydrolysis are ammonium chloride and formaldehyde (which may form an acetal with the ethanol solvent).[1]
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale synthesis, yielding high-purity this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity | Molar Eq. |
| 2-Bromoacetophenone | Reagent Grade, ≥98% | Sigma-Aldrich | 70-11-1 | 199 mg | 1.0 |
| Hexamethylenetetramine | ACS Reagent, ≥99% | Fisher Scientific | 100-97-0 | 140 mg | 1.0 |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | VWR | 60-29-7 | ~30 mL | - |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs | 64-17-5 | 22 mL | - |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | 7647-01-0 | 0.6 mL | - |
Equipment
-
50 mL and 100 mL Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
Step-by-Step Synthesis
Part 1: Formation of the Benzoylmethylammonium Hexaminium Salt
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (199 mg, 1 mmol).
-
Dissolution: Add 13 mL of anhydrous diethyl ether to the flask and stir until the 2-bromoacetophenone is fully dissolved.
-
Addition of Hexamine: To the stirred solution, add hexamethylenetetramine (140 mg, 1 mmol) in one portion.
-
Causality Note: A 1:1 molar ratio is crucial. An excess of the alkyl halide could lead to side reactions, while an excess of hexamine complicates purification. Diethyl ether is an excellent solvent for the reactants but not for the product salt, facilitating its precipitation and easy isolation.
-
-
Reaction: Stir the resulting suspension at room temperature (approx. 20°C) for 12 hours. A solid precipitate of the quaternary ammonium salt will form over this period.[4]
-
Isolation of the Intermediate: Isolate the white solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of fresh diethyl ether (~15 mL total) to remove any unreacted starting materials.[4]
-
Drying: Dry the salt under reduced pressure (e.g., in a vacuum desiccator) to remove residual solvent. The salt is typically used in the next step without further purification.
Part 2: Acidic Hydrolysis to this compound
-
Reaction Setup: Transfer the dried quaternary salt to a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add 22 mL of ethanol to the flask.
-
Acidification: Carefully add 0.6 mL of concentrated hydrochloric acid to the suspension.
-
Causality Note: The ethanolic HCl solution is the hydrolyzing agent. Refluxing provides the necessary thermal energy to drive the cleavage of the C-N bonds within the hexaminium complex.
-
-
Hydrolysis: Heat the mixture to reflux and maintain reflux for 3 hours. During this time, the final product, this compound, will precipitate as a solid.[4]
-
Cooling and Isolation: After 3 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (~20 mL) to remove soluble byproducts like ammonium chloride and formaldehyde diethyl acetal.[4]
-
Final Drying: Dry the product under vacuum to afford pure this compound. A typical yield is around 97%.
Visualizing the Process
Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation
Introduction
2'-Aminoacetophenone is a crucial chemical intermediate, primarily serving as a precursor in the synthesis of quinolone antibiotics and other biologically active heterocyclic compounds.[1][2] Its molecular structure, featuring a nucleophilic amino group ortho to an electrophilic acetyl group, is ideal for intramolecular cyclization reactions, making it a valuable building block in medicinal chemistry and drug discovery.[3]
While the Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, its direct application to aniline for producing 2'-aminoacetophenone is fraught with challenges.[4] The basic amino group readily complexes with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), which deactivates the aromatic ring toward the necessary electrophilic substitution.[1][5][6]
This document provides a comprehensive guide to a robust and widely adopted indirect strategy for the synthesis of 2'-aminoacetophenone. This method circumvents the issues of direct acylation by employing a three-stage process: protection of the amino group, followed by a Friedel-Crafts-type rearrangement , and concluding with deprotection . Specifically, we will detail the Fries rearrangement of acetanilide, an N-acylated aniline derivative.
Synthesis Strategy: The Fries Rearrangement of Acetanilide
To overcome the challenges of direct Friedel-Crafts acylation of aniline, a protection strategy is employed. The amino group of aniline is first acetylated to form acetanilide. This transformation serves two key purposes:
-
Reduced Basicity: The resulting amide (acetanilide) is significantly less basic than the parent amine (aniline). This prevents the deactivating complexation with the Lewis acid catalyst.[7][8]
-
Activation for Rearrangement: The acetylated aniline can then undergo an intramolecular acyl migration, known as the Fries rearrangement, in the presence of a Lewis acid.[1][9]
The Fries rearrangement of an N-aryl amide yields a mixture of ortho- and para-amino aryl ketones.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions. Notably, higher temperatures (160-170°C) favor the formation of the desired ortho-isomer (2'-acetylaminoacetophenone), while lower temperatures tend to yield the para-isomer.[1][9] This temperature dependence is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst at elevated temperatures.[1][9]
The final step involves the acidic hydrolysis of the separated 2'-acetylaminoacetophenone to remove the acetyl protecting group and yield the target 2'-aminoacetophenone.[1]
Reaction Schematics
Caption: Reaction pathway for the synthesis of 2'-Aminoacetophenone.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2'-aminoacetophenone, beginning with the preparation of the acetanilide precursor.
Part 1: Acetylation of Aniline to Acetanilide (Protection)
This initial step protects the amino group, making the subsequent Friedel-Crafts reaction feasible.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation)[10]
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine aniline (1 equivalent) with glacial acetic acid (2 equivalents).
-
Slowly add acetic anhydride (1.1 equivalents) to the mixture with gentle stirring. An exothermic reaction will occur.[11]
-
After the initial reaction subsides, gently heat the mixture in a water bath for 15-20 minutes to ensure the reaction goes to completion.[10]
-
Carefully pour the hot reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will precipitate the crude acetanilide.[11]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acetanilide can be purified by recrystallization from hot water to obtain white, shining crystals.
Part 2: Fries Rearrangement of Acetanilide
This protocol is optimized to favor the formation of the ortho-isomer, 2'-acetylaminoacetophenone.
Materials:
-
Acetanilide (from Part 1)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Nitrobenzene (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel.
-
To the flask, add anhydrous aluminum chloride (2.5 equivalents).[1]
-
Add dry nitrobenzene to the flask and stir to create a suspension.[1]
-
Slowly add acetanilide (1 equivalent) to the stirred suspension.[1]
-
Once the addition is complete, heat the reaction mixture to 160-170°C and maintain this temperature for 1.5 to 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).[1]
-
Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the dichloromethane.[1]
-
The resulting crude product, a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone, is then purified by silica gel column chromatography. Use a hexane-ethyl acetate gradient to separate the isomers. The ortho-isomer is typically less polar and will elute first.[1]
Part 3: Acidic Hydrolysis of 2'-Acetylaminoacetophenone (Deprotection)
This final step removes the acetyl protecting group to yield the target compound.
Materials:
-
2'-Acetylaminoacetophenone (purified from Part 2)
-
10% aqueous Hydrochloric Acid
-
10% aqueous Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the purified 2'-acetylaminoacetophenone in 10% aqueous hydrochloric acid.[1]
-
Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with 10% aqueous sodium hydroxide solution until a pH of 8-9 is reached.[1]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2'-aminoacetophenone, which may be a yellow oil or solid.[1]
Data Summary and Expected Results
| Step | Reactants | Key Reagents | Temperature | Time | Product | Expected Yield |
| 1. Acetylation | Aniline, Acetic Anhydride | Glacial Acetic Acid | Gentle heating | 15-20 min | Acetanilide | High (>90%) |
| 2. Fries Rearrangement | Acetanilide | AlCl₃, Nitrobenzene | 160-170°C | 1.5-2 hours | 2'- & 4'-Acetylaminoacetophenone | Variable (isomer ratio dependent) |
| 3. Hydrolysis | 2'-Acetylaminoacetophenone | 10% HCl, 10% NaOH | Reflux | 1-2 hours | 2'-Aminoacetophenone | Good to High |
Note: Yields and isomer ratios are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.[1]
Troubleshooting and Field-Proven Insights
-
Low Yield in Fries Rearrangement: Ensure that anhydrous conditions are strictly maintained. Aluminum chloride is extremely sensitive to moisture. The reaction temperature is critical for ortho-isomer selectivity; ensure accurate temperature monitoring and control.
-
Difficult Isomer Separation: The polarity difference between the ortho and para isomers can be small. Careful selection of the eluent system and a long chromatography column can improve separation.
-
Incomplete Hydrolysis: Monitor the deprotection step closely using TLC. If the reaction stalls, an extended reflux time or the addition of more concentrated acid may be necessary.
-
Product Darkening: 2'-Aminoacetophenone can be susceptible to air oxidation. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Overall Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
Preparation of chalcones from 2-Aminoacetophenone hydrochloride
Application Note & Protocol: A-021
Topic: Strategic Synthesis of 2'-Amino Chalcones via Claisen-Schmidt Condensation Utilizing 2-Aminoacetophenone Hydrochloride
Executive Summary & Introduction
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a critical class of intermediates in the biosynthesis of flavonoids and serve as privileged structures in medicinal chemistry.[1][2] Their diverse and significant pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—drive extensive research into their synthesis.[1] The most direct and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[3][4][5]
This application note provides an in-depth guide for the synthesis of 2'-amino chalcones, starting from the commercially common and cost-effective salt, this compound. Direct use of this salt presents a specific chemical challenge: the acidic ammonium group will quench the requisite base catalyst. We present a robust, one-pot protocol that addresses this through an in situ neutralization strategy, obviating the need for a separate free-amine preparation step and streamlining the path to these valuable compounds.
Mechanistic Core Principles: Overcoming the Hydrochloride Challenge
The success of the Claisen-Schmidt condensation hinges on the generation of a nucleophilic enolate from the ketone component. This is achieved by deprotonation of an α-hydrogen using a base.[6]
The Causality of the Challenge: this compound (C₆H₅COCH₂NH₂·HCl) exists as an ammonium salt. The protonated amino group (-NH₃⁺) is acidic and will readily react with and consume the base (e.g., NaOH, KOH) intended to catalyze the condensation. If only a catalytic amount of base is used, it will be neutralized immediately, and no reaction will occur.
The Strategic Solution: In Situ Neutralization & Catalysis
The protocol described herein employs a stoichiometric excess of a strong base. The first equivalent of the base is consumed in an acid-base neutralization reaction with the this compound, liberating the free 2-aminoacetophenone. Subsequent equivalents of the base then function as the catalyst for the condensation itself.
This approach is efficient, reduces handling and purification steps, and improves overall process economy.
Mechanism of the Claisen-Schmidt Condensation
The core reaction proceeds via a crossed aldol condensation mechanism.[4][7]
-
Enolate Formation: The catalytic base (OH⁻) removes an acidic α-hydrogen from the liberated 2-aminoacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (an aldol addition product).
-
Dehydration: Under the basic conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone—the chalcone.[7]
Visualized Experimental Workflow & Mechanism
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for 2'-amino chalcones.
Claisen-Schmidt Reaction Mechanism
Caption: Core mechanism of base-catalyzed chalcone synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one as a representative example.
Materials and Equipment
-
Reagents: this compound (1.0 eq), Benzaldehyde (1.0 eq), Sodium hydroxide (NaOH, 2.5 eq), Ethanol (EtOH), Deionized water, Hydrochloric acid (HCl, 10% aq. solution for workup).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, Buchner funnel and vacuum flask, standard laboratory glassware.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel), melting point apparatus, FT-IR and NMR spectrometers.
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.72 g, 10 mmol, 1.0 eq) in ethanol (20 mL). Stir at room temperature until a clear solution is obtained.
-
Neutralization & Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Base Addition: Prepare a solution of sodium hydroxide (1.0 g, 25 mmol, 2.5 eq) in water (5 mL). Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. Expert Insight: This slow, cooled addition is critical to manage the exotherm of the acid-base neutralization. A slight color change may be observed as the free amine is generated.
-
Aldehyde Addition: After completing the base addition, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 eq) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.[7][8]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 8:2 Hexane:Ethyl Acetate).[7] The formation of a new, less polar spot corresponding to the chalcone should be observed.
-
Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with gentle stirring. A solid precipitate of the crude chalcone should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to litmus paper.[7]
-
Purification: Recrystallize the crude product from ethanol to yield the pure 2'-amino chalcone as a crystalline solid.[9][10] Dry the product under vacuum.
Quantitative Data & Characterization
The following table provides representative data for the synthesis described in the protocol. Researchers should expect variations based on the specific aldehyde used.
| Parameter | Value / Description | Rationale / Notes |
| Reactant A | 2-Aminoacetophenone HCl | 1.0 equivalent |
| Reactant B | Benzaldehyde | 1.0 equivalent |
| Base | NaOH (aq) | 2.5 equivalents |
| Solvent | Ethanol | Excellent solvent for reactants and product at elevated temp. |
| Reaction Time | 16 hours | Typical duration, should be confirmed by TLC. |
| Expected Yield | 75-85% | Yields are generally good to excellent for this reaction. |
| Appearance | Yellow Crystalline Solid | Characteristic of the chalcone chromophore. |
| Melting Point | 134-136 °C | Literature values should be consulted for specific chalcones. |
Characterization (FT-IR): The synthesized chalcone should exhibit characteristic peaks. For example, a strong absorption around 1650-1690 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone, and peaks in the 1600-1580 cm⁻¹ region indicate C=C stretching.[2]
Troubleshooting and Field-Proven Insights
-
Problem: No Product Formation.
-
Cause: Insufficient base. The most common error is using only a catalytic amount of base, which is fully consumed by the hydrochloride salt.
-
Solution: Ensure at least 2 equivalents of strong base are used. A slight excess (e.g., 2.2-2.5 eq) is recommended to drive the reaction.
-
-
Problem: Low Yield.
-
Cause: Incomplete reaction or product loss during workup. The chalcone may have some solubility in the aqueous filtrate.
-
Solution: Confirm reaction completion via TLC before workup. Ensure the precipitation is performed in ice-cold water to minimize solubility losses. If no precipitate forms, cautious acidification of the aqueous mixture with dilute HCl can sometimes induce precipitation.[2]
-
-
Problem: Oily Product or Difficulty Crystallizing.
-
Cause: Presence of impurities or unreacted starting materials.
-
Solution: Wash the crude product thoroughly. If recrystallization fails, purification by column chromatography (silica gel) is a reliable alternative.
-
-
Expert Insight on Aldehyde Choice: This protocol is highly effective for aromatic aldehydes that lack α-hydrogens (e.g., benzaldehyde, p-anisaldehyde).[4] Using enolizable aldehydes can lead to side products from self-condensation.[11]
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 6. byjus.com [byjus.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. jetir.org [jetir.org]
- 11. quora.com [quora.com]
The Versatility of 2-Aminoacetophenone Hydrochloride: A Gateway to Diverse Heterocyclic Scaffolds
Introduction: The Strategic Importance of 2-Aminoacetophenone Hydrochloride
In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent precursor, offering a unique combination of stability, reactivity, and versatility. Its bifunctional nature, possessing a nucleophilic amino group ortho to an electrophilic acetyl moiety, renders it an ideal substrate for a myriad of cyclization and condensation reactions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the utility of this compound in the synthesis of a diverse array of medicinally relevant heterocyclic compounds, including quinolines, indoles, benzodiazepines, quinazolines, and quinoxalines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower the synthesis of novel chemical entities.
Safety and Handling of this compound
As with any chemical reagent, a thorough understanding of its properties and hazards is essential for safe laboratory practice. This compound is an off-white solid that can cause irritation to the eyes, skin, and respiratory tract.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical and its container in accordance with local regulations.
I. The Synthesis of Quinolines: Classic Reactions, Modern Applications
The quinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2] this compound is a cornerstone in the synthesis of substituted quinolines, primarily through the renowned Friedländer annulation and Combes synthesis.
A. The Friedländer Annulation: A Direct Path to Substituted Quinolines
The Friedländer synthesis, first described in 1882, is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[2][3]
Mechanism of the Friedländer Annulation:
The reaction can proceed through two primary pathways depending on the reaction conditions:
-
Aldol Condensation First (Base-Catalyzed): The reaction initiates with an aldol condensation between the 2-aminoacetophenone and an enolizable ketone. The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization of the amino group onto the carbonyl, followed by a final dehydration step, yields the aromatic quinoline ring.[2]
-
Schiff Base Formation First (Acid-Catalyzed): The amino group of the 2-aminoacetophenone reacts with the carbonyl of the partner molecule to form a Schiff base (imine). Tautomerization to an enamine is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the quinoline product.[2]
Experimental Protocol: Base-Catalyzed Friedländer Synthesis of 2,4-Dimethylquinoline
Materials:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.72 g, 10 mmol) in ethanol (25 mL).
-
Add acetone (1.16 g, 20 mmol) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture. Note: An extra equivalent of base is required to neutralize the hydrochloride salt and liberate the free amine.[2]
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethylquinoline.
B. The Combes Quinoline Synthesis: Utilizing β-Diketones
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[4]
Mechanism of the Combes Synthesis:
The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step, and subsequent dehydration to yield the quinoline ring.[4]
Experimental Protocol: Acid-Catalyzed Combes Synthesis of a Substituted Quinoline
Materials:
-
This compound
-
Acetylacetone (a β-diketone)
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, cautiously add this compound (10 mmol) to concentrated sulfuric acid (or PPA) at a low temperature (e.g., 0 °C).
-
Slowly add acetylacetone (11 mmol) to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat as required (e.g., 100-120 °C) for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reaction | Reactant | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Friedländer | Cyclohexanone | KOH | Ethanol | Reflux | 3-4 h | High |
| Friedländer | Acetone | p-TsOH | Ethanol | Reflux | 12 h | Moderate |
| Combes | Acetylacetone | H₂SO₄ | Neat | 100-120 °C | 2-4 h | Good |
Table 1: Representative Conditions for Quinoline Synthesis.
Caption: Workflow for Friedländer Quinoline Synthesis.
II. The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold
The indole nucleus is another cornerstone of medicinal chemistry, found in a vast number of natural products and synthetic drugs. The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5][6]
Mechanism of the Fischer Indole Synthesis:
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The arylhydrazine reacts with the aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes and then cyclizes.
-
Elimination of Ammonia: The cyclic intermediate eliminates a molecule of ammonia under the acidic conditions to yield the aromatic indole.[5][6][8]
Experimental Protocol: Fischer Indole Synthesis of a Substituted Indole
Materials:
-
This compound (to be converted to the corresponding hydrazine)
-
A suitable aldehyde or ketone
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid)[5]
-
Appropriate solvents
Procedure:
Note: This is a generalized two-step protocol, starting with the formation of the required phenylhydrazone.
Step 1: Synthesis of the Phenylhydrazone
-
Convert 2-aminoacetophenone to its corresponding diazonium salt, followed by reduction to yield 2-acetylphenylhydrazine.
-
In a round-bottom flask, combine the 2-acetylphenylhydrazine (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the phenylhydrazone, which can be isolated by filtration.
Step 2: Cyclization to the Indole
-
In a separate flask, place the acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat the catalyst to the required temperature (this can vary significantly depending on the catalyst and substrates).
-
Add the phenylhydrazone from Step 1 in portions to the hot catalyst.
-
Maintain the reaction at an elevated temperature for the specified time, monitoring by TLC.
-
Cool the reaction mixture and quench by carefully adding it to ice water.
-
Neutralize the mixture with a base.
-
Extract the indole product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude indole by column chromatography or recrystallization.
Caption: Simplified Mechanism of the Fischer Indole Synthesis.
III. Synthesis of Benzodiazepines: Accessing a Key Pharmacophore
1,4-Benzodiazepines are a prominent class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. While many syntheses start from 2-aminobenzophenones, routes from 2-aminoacetophenone derivatives are also feasible, typically involving an initial transformation of the acetyl group.
General Synthetic Strategy:
A common approach involves the reaction of a 2-aminoaryl ketone with an α-amino acid or its derivative.[9] This leads to the formation of the seven-membered diazepine ring.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative (Conceptual)
Note: This is a generalized protocol as direct one-step syntheses from 2-aminoacetophenone are less common. This outlines a plausible multi-step approach.
Materials:
-
This compound
-
An N-protected α-amino acid (e.g., Boc-glycine)
-
Coupling agents (e.g., DCC, EDC)
-
Deprotection reagents (e.g., TFA)
-
Base (e.g., triethylamine)
-
Solvents (e.g., DCM, DMF)
Procedure:
-
Amide Coupling: Couple 2-aminoacetophenone (after neutralization of the hydrochloride salt) with an N-protected α-amino acid using a standard peptide coupling agent to form an N-(2-acetylphenyl)amino acid derivative.
-
Deprotection: Remove the protecting group from the α-amino group of the coupled product.
-
Intramolecular Cyclization: Induce intramolecular condensation between the newly freed amino group and the acetyl carbonyl group, often under basic or acidic conditions with heating, to form the 1,4-benzodiazepine ring.
-
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by chromatography or recrystallization.
IV. Expanding the Heterocyclic Portfolio: Quinolines and Quinoxalines
The versatility of this compound extends to the synthesis of other important heterocyclic systems, such as quinazolines and quinoxalines.
A. Synthesis of Quinazolines
Quinazolines are another class of nitrogen-containing heterocycles with a broad range of pharmacological activities. A common method for their synthesis involves the reaction of a 2-aminoaryl ketone with a source of ammonia and a one-carbon unit, such as an orthoester.
Experimental Protocol: Three-Component Synthesis of a 2,4-Disubstituted Quinazoline
Materials:
-
This compound
-
Triethyl orthoformate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2.0 mmol).[2]
-
Add ethanol (10 mL) as the solvent.
-
Stir the reaction mixture and heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinazoline.
B. Synthesis of Quinoxalines
Quinoxalines are bicyclic heterocycles containing a pyrazine ring fused to a benzene ring. They are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While 2-aminoacetophenone is not a direct precursor, it can be transformed into a suitable intermediate for quinoxaline synthesis. For instance, oxidation of 2-aminoacetophenone can yield an isatin derivative, which can then be used in the Pfitzinger reaction to produce a quinoline-4-carboxylic acid, or it can be a precursor to a 1,2-dicarbonyl compound through further transformations. A more direct approach involves the reaction of a 2-aminoaryl ketone with a compound that can generate a 1,2-dicarbonyl equivalent in situ.
Experimental Protocol: General Procedure for Quinoxaline Synthesis
Materials:
-
An aryl 1,2-diamine
-
A 1,2-dicarbonyl compound (e.g., benzil)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol.
-
Heat the mixture to reflux for a few hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product to obtain pure quinoxaline.
V. Characterization of Synthesized Heterocycles
The structural elucidation of the synthesized heterocyclic compounds is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Information Obtained |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| IR Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, N-H, C=N). |
| Mass Spectrometry | Determines the molecular weight and provides information on the molecular formula. |
| Elemental Analysis | Confirms the elemental composition of the compound. |
Table 2: Common Analytical Techniques for Characterization.
Conclusion
This compound is an exceptionally valuable and versatile precursor in the synthesis of a wide array of medicinally important heterocyclic compounds. Its inherent reactivity, when strategically harnessed, provides efficient access to quinolines, indoles, benzodiazepines, quinazolines, and quinoxalines. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the field of organic synthesis and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. scialert.net [scialert.net]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Aminoacetophenone Hydrochloride in the Synthesis of Ubenimex: A Detailed Guide for Drug Development Professionals
Abstract
Ubenimex, also known as Bestatin, is a potent, reversible protease inhibitor with significant applications in oncology.[1][2] This document provides an in-depth guide to a facile and scalable synthetic route to Ubenimex, commencing from the readily available starting material, 2-Aminoacetophenone hydrochloride. We will explore the strategic importance of this precursor, detail the key synthetic transformations, and provide comprehensive, field-tested protocols for the synthesis of crucial intermediates and the final active pharmaceutical ingredient (API). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and implement an efficient synthesis of Ubenimex.
Introduction: Ubenimex and its Therapeutic Significance
Ubenimex, chemically described as N-[(2S,3R)-3-Amino-2-hydroxy-1-oxo-4-phenylbutyl]-L-leucine, is a competitive inhibitor of several aminopeptidases, including aminopeptidase B and leukotriene A4 hydrolase.[1][2] Originally isolated from the culture filtrate of Streptomyces olivoreticuli, it has garnered considerable attention for its immunomodulatory and anti-tumor activities.[2] It is clinically used in the treatment of various cancers, such as acute myelocytic leukemia.[3] The synthesis of Ubenimex presents a stereochemical challenge, requiring precise control over the formation of its chiral centers to ensure therapeutic efficacy. The selection of an appropriate starting material is therefore paramount for a successful and economically viable synthesis.
The Synthetic Strategy: Why this compound?
The synthesis of a complex molecule like Ubenimex, which contains multiple chiral centers, necessitates a carefully planned synthetic route. This compound emerges as a strategic starting material due to several key advantages:
-
Commercial Availability and Cost-Effectiveness: It is a readily available and relatively inexpensive precursor, which is a critical consideration for large-scale pharmaceutical production.[3]
-
Versatile Chemical Handle: The amino and ketone functionalities of 2-aminoacetophenone provide versatile handles for subsequent chemical modifications, allowing for the systematic construction of the Ubenimex backbone.
-
Facile N-Acylation: The amino group can be easily protected through N-acylation, a crucial first step to prevent unwanted side reactions in subsequent steps. This acylation also sets the stage for the introduction of the desired stereochemistry.
The overall synthetic workflow, as established by Nishizawa et al. (1983), can be broadly divided into two main stages: the N-acylation of 2-aminoacetophenone and the multi-step conversion of the resulting N-acyl intermediate into Ubenimex.[4]
References
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of 2-Aminoacetophenone Hydrochloride
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Aminoacetophenone hydrochloride. The methodology outlined herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound. The protocol has been developed based on the physicochemical properties of the analyte and established chromatographic principles. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.
Introduction
2-Aminoacetophenone is a significant chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its hydrochloride salt is often the preferred form due to its increased stability and solubility in aqueous media.[2] Accurate and precise quantification of this compound is critical for quality control during synthesis, formulation development, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of aromatic amines due to its high resolution, sensitivity, and accuracy.[3][4]
This document provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, including a detailed explanation of the rationale behind the chosen chromatographic conditions. Furthermore, a complete guide to the validation of this analytical method is presented to demonstrate its reliability and robustness.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO | [5] |
| Molecular Weight | 171.62 g/mol | [5] |
| Appearance | Slightly yellow to beige solid/crystals | [6] |
| Melting Point | ~194 °C (with decomposition) | |
| Solubility | Slightly soluble in water, methanol, and DMSO. The hydrochloride salt form enhances its polarity and aqueous solubility compared to the free base.[2][7] | |
| UV Absorbance (of free base in alcohol) | Maxima at 226 nm, 254 nm, and 359 nm |
The presence of an aromatic ring and a carbonyl group in the structure of 2-Aminoacetophenone makes it an excellent chromophore, suitable for UV detection. The amino group's basicity allows for manipulation of its retention behavior through pH control of the mobile phase.
HPLC Method Development and Rationale
The selection of chromatographic conditions is a critical step in developing a robust and reliable analytical method. The following sections detail the rationale behind the chosen parameters for the quantification of this compound.
Mode of Chromatography: Reversed-Phase (RP-HPLC)
Reversed-phase chromatography is the most suitable technique for the analysis of moderately polar compounds like 2-Aminoacetophenone. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions between the analyte and the stationary phase.
Stationary Phase: C18 Column
A C18 (octadecylsilane) column is selected due to its versatility and proven performance in the separation of a wide range of aromatic compounds. The long alkyl chains provide sufficient hydrophobicity to retain 2-Aminoacetophenone, while the end-capping of modern C18 columns minimizes undesirable interactions with residual silanol groups, leading to improved peak symmetry.
Mobile Phase Composition
The mobile phase consists of a mixture of an organic solvent and an aqueous buffer.
-
Organic Solvent (Acetonitrile): Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at the selected detection wavelength.
-
Aqueous Component (Phosphate Buffer): An acidic buffer is crucial for this analysis. 2-Aminoacetophenone is a basic compound, and at a low pH, the primary amino group will be protonated. This protonation suppresses the interaction of the analyte with any un-endcapped silanol groups on the stationary phase, leading to sharper, more symmetrical peaks. Phosphoric acid is a common and effective choice for this purpose.[8]
An isocratic elution, where the mobile phase composition remains constant throughout the run, is employed for its simplicity and robustness.
Detector and Wavelength Selection
A UV-Vis detector is used for this method. Based on the UV absorbance spectrum of the free base, a detection wavelength of 254 nm is selected.[9] This wavelength provides a good balance of sensitivity and selectivity for 2-Aminoacetophenone.
Experimental Protocol
Apparatus and Chemicals
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. The mobile phase will be a mixture of this aqueous solution and acetonitrile. A typical starting composition is 70:30 (v/v) aqueous:acetonitrile. The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for linearity studies.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Calibration Curve and Quantification
-
Inject the working standard solutions in ascending order of concentration.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Prepare the sample solution by accurately weighing the sample, dissolving it in the mobile phase, and diluting to a concentration that falls within the linear range of the calibration curve.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method Validation Protocol
Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following parameters should be evaluated according to ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (mobile phase) and a placebo (a mixture of all excipients without the active ingredient, if applicable) to ensure no interfering peaks are observed at the retention time of this compound. Forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) can also be performed to demonstrate that the method can separate the analyte from its degradation products.[3]
Linearity and Range
The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte across the intended range.[1] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy
Accuracy is determined by performing recovery studies. A known amount of the analyte is spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, and on different instruments to assess the ruggedness of the method. The RSD should be within acceptable limits.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.[1] Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (± 2 nm)
-
Column temperature (± 2 °C)
The system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) should remain within acceptable limits for each variation.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1 | ... |
| 5 | ... |
| 10 | ... |
| 25 | ... |
| 50 | ... |
| 100 | ... |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | ... | ... | ... |
| 100% | ... | ... | ... |
| 120% | ... | ... | ... |
Table 3: Precision Data
| Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|
| Peak Area | ≤ 2% | ≤ 2% |
Visualizations
Caption: HPLC analysis workflow for 2-Aminoacetophenone HCl.
Caption: Logical relationship of method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a simple, precise, accurate, and specific protocol for the quantification of this compound. The method is suitable for routine quality control and research applications. The comprehensive validation protocol ensures the reliability and robustness of the analytical data generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 5468-37-1 [chemicalbook.com]
- 8. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Aminoacetophenone as a Versatile Building Block in Diversity-Oriented Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry for the efficient exploration of novel chemical space, aiming to generate libraries of structurally diverse and complex small molecules.[1][2] Central to this approach is the use of versatile building blocks that can be elaborated into a wide array of molecular scaffolds. 2-Aminoacetophenone (also known as 2-acetylaniline) has emerged as a cornerstone precursor in DOS due to its unique bifunctional nature.[3][4] Possessing a nucleophilic amino group and an electrophilic acetyl group in an ortho arrangement, it is primed for a variety of cyclization and condensation reactions, providing rapid access to a multitude of heterocyclic systems.[3][4] Many of these systems, such as quinolines, quinolones, and indoles, are considered "privileged scaffolds" in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[5][6] This document provides an in-depth guide to leveraging 2-aminoacetophenone in DOS, detailing the key synthetic transformations, field-proven protocols, and the underlying mechanistic principles that enable the creation of diverse molecular libraries.
The Strategic Advantage of 2-Aminoacetophenone in Synthesis
The utility of 2-aminoacetophenone stems from the ortho-positioning of its amine and ketone functionalities.[4] This arrangement facilitates intramolecular reactions, making it an ideal substrate for constructing fused heterocyclic rings.[3] Its reactivity allows it to serve as a key starting material for a variety of important transformations, which is a primary goal of Diversity-Oriented Synthesis—to use a common starting material to generate a wide range of products in a few synthetic steps.[1][7]
Synthesis of Quinolines: The Friedländer Annulation
The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline scaffold, a core component in numerous pharmaceuticals with activities ranging from anticancer to antimalarial.[5][8] The reaction involves the condensation of a 2-aminoaryl ketone, such as 2-aminoacetophenone, with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde).[5] This transformation can be catalyzed by either acids or bases.
Mechanistic Rationale
The mechanism of the Friedländer synthesis can proceed via two primary pathways, dictated by the reaction conditions and the nature of the reactants.[5]
-
Pathway A (Base-Catalyzed): Aldol Condensation First. The reaction initiates with a base-catalyzed aldol condensation between 2-aminoacetophenone and the enolizable ketone. The resulting aldol adduct then dehydrates. An intramolecular cyclization (aza-Michael addition) of the amino group onto the α,β-unsaturated carbonyl system, followed by a final dehydration, yields the aromatic quinoline ring.[5]
-
Pathway B (Acid-Catalyzed): Schiff Base Formation First. Under acidic conditions, the reaction typically begins with the formation of a Schiff base (imine) between the amino group of 2-aminoacetophenone and the carbonyl of the coupling partner. Tautomerization to an enamine is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final quinoline product.[5]
Visualizing the Friedländer Synthesis Pathways
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Experimental Protocols for Quinoline Synthesis
Protocol 2.2.1: General Base-Catalyzed Friedländer Synthesis [5]
This protocol outlines a standard procedure using potassium hydroxide as the base.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminoacetophenone hydrochloride (1.0 eq., e.g., 1.72 g, 10 mmol) in ethanol (25 mL).
-
Reagent Addition: Add the ketone containing an α-methylene group (1.2 eq., e.g., cyclohexanone, 12 mmol) to the solution.
-
Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq., 1.12 g, 20 mmol) in a minimal amount of water and add it to the reaction mixture.
-
Reaction Execution: Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.[5]
Protocol 2.2.2: Microwave-Assisted Acid-Catalyzed Synthesis of a Fused Quinoline [5][9]
Microwave irradiation offers a rapid and efficient alternative to conventional heating.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.2 eq.), a cyclic ketone (1.0 eq., e.g., 4-cholesten-3-one), and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 10 mol%).
-
Solvent Addition: Add toluene as the solvent.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes, monitoring the internal pressure.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the contents with ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
| Method | Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
| Base-Catalyzed | KOH | Ethanol | Reflux | 3-4 h | Good to Excellent | [5] |
| Acid-Catalyzed | p-TsOH | Ethanol | Reflux | 12 h | Moderate to Good | [10] |
| Microwave (Acid) | p-TsOH | Toluene | 120 °C | 10-30 min | Good to Excellent | [5] |
| Gold(III)-Catalyzed | AuCl₃ | Dioxane | 100 °C | 24 h | Modest | [9][11] |
Synthesis of Quinolones: The Camps Cyclization
Quinolones are another class of privileged heterocyclic compounds.[10] The Camps cyclization provides a reliable route to 2- and 4-quinolones from 2-aminoacetophenone. The process is typically a two-step sequence involving N-acylation followed by a base-catalyzed intramolecular condensation.[7][10]
Mechanistic Rationale
The key to the Camps cyclization is the initial formation of an o-acylaminoacetophenone. This intermediate, upon treatment with a base, undergoes an intramolecular Claisen-type condensation. The enolate formed from the acetyl methyl group attacks the amide carbonyl, leading to a cyclized intermediate which, after dehydration, yields the quinolone ring system.
Visualizing the Camps Cyclization Workflow
Caption: Workflow for the Camps synthesis of quinolones.
Experimental Protocol for Quinolone Synthesis[10]
Step 1: N-Acylation of 2-Aminoacetophenone
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq., 1.35 g, 10 mmol) in anhydrous pyridine (50 mL).
-
Reagent Addition: Cool the solution in an ice bath and slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq., 1.55 g, 11 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water (200 mL).
-
Isolation: Collect the precipitated solid N-(2-acetylphenyl)benzamide by vacuum filtration and wash thoroughly with water.
Step 2: Base-Catalyzed Intramolecular Condensation
-
Reaction Setup: To a 100 mL round-bottom flask, add the N-(2-acetylphenyl)benzamide from Step 1 (1.0 eq., 2.39 g, 10 mmol) and a solution of sodium hydroxide (3.0 eq., 1.2 g, 30 mmol) in ethanol (30 mL).
-
Reaction Execution: Heat the mixture to reflux and maintain for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Isolation: Neutralize with dilute HCl to precipitate the quinolone product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinolone.
Expanding Structural Diversity: Other Key Transformations
The versatility of 2-aminoacetophenone extends beyond quinolines and quinolones, enabling access to other important heterocyclic scaffolds.
Synthesis of Indoles
While less common than other precursors, 2-aminoacetophenone can be utilized in multicomponent reactions to construct indole frameworks. For instance, it can serve as a precursor in metal-free conditions to build complex dihydropyrazino[2,3-b]indoles by reacting with isocyanates and 1,2-diamines.[12] The Fischer indole synthesis, a classic method, typically involves the reaction of a phenylhydrazine with a ketone; however, variations and multistep sequences can start from precursors like 2-aminoacetophenone.[13][14]
Synthesis of Quinazolines
Quinazolines, another class of pharmacologically significant heterocycles, can be synthesized from 2-aminoacetophenone.[15][16] For example, a catalyst- and solvent-free synthesis under microwave heating conditions involves the reaction of 2-aminobenzophenones (derivable from 2-aminoacetophenone) with aldehydes and ammonium acetate.[15] Additionally, multi-step preparations have been reported, such as the reaction of 2-aminoacetophenone with trichloroacetyl chloride to form pharmacologically active quinazoline derivatives.[16]
Conclusion: A Pillar of Diversity-Oriented Synthesis
2-Aminoacetophenone is an exceptionally valuable and cost-effective building block for diversity-oriented synthesis.[17][18] Its inherent reactivity allows for the straightforward and efficient construction of a wide range of privileged heterocyclic scaffolds, including quinolines, quinolones, indoles, and quinazolines.[5][10][12][15] By employing a variety of synthetic methodologies—from classic name reactions like the Friedländer and Camps cyclizations to modern techniques such as microwave-assisted synthesis and multicomponent reactions—researchers can rapidly generate libraries of diverse molecules.[5][10] This capacity to create significant molecular diversity from a single, readily available precursor solidifies the role of 2-aminoacetophenone as an indispensable tool in the modern drug discovery and development pipeline.[1][19]
References
- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. royal-chem.com [royal-chem.com]
- 18. Page loading... [guidechem.com]
- 19. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Byproduct formation in the synthesis of 2-Aminoacetophenone hydrochloride.
Welcome to the Technical Support Center for the synthesis of 2-Aminoacetophenone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on understanding and mitigating byproduct formation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: Fries Rearrangement of Acetanilide
Question: I am attempting the Fries rearrangement of acetanilide to synthesize the precursor for 2-aminoacetophenone, but my yield of the desired ortho-isomer is low, and I'm observing a significant amount of the para-isomer. How can I improve the regioselectivity?
Answer: This is a classic challenge in the Fries rearrangement. The regioselectivity between the ortho and para products is primarily influenced by temperature and solvent polarity.[1]
-
Temperature Control is Key: Higher temperatures (typically >160°C) favor the formation of the ortho product (2-aminoacetophenone precursor), which is the kinetically controlled product.[1][2] Conversely, lower temperatures (<60°C) favor the thermodynamically more stable para isomer.[1][2] It's a delicate balance, as excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
-
Solvent Choice Matters: Non-polar solvents tend to favor the formation of the ortho isomer.[1] This is because the intermediate acylium ion and the phenoxide can form a tight ion pair, promoting intramolecular acylation at the sterically accessible ortho position. In contrast, polar solvents can solvate the ions, allowing for greater separation and favoring the formation of the para product.[1]
-
Lewis Acid Stoichiometry: Ensure you are using a sufficient amount of the Lewis acid catalyst (e.g., AlCl₃). Both the starting material and the product can form complexes with the catalyst, so a stoichiometric amount or even a slight excess is often required.[3]
Question: My Fries rearrangement is producing a dark, tarry substance that is difficult to purify. What is causing this and how can I prevent it?
Answer: The formation of polymeric tars is a common issue in Friedel-Crafts type reactions, especially with activated substrates like aniline derivatives.
-
Mechanism of Tar Formation: At high temperatures and in the presence of a strong Lewis acid, intermolecular reactions can occur. The acylium ion can react with multiple aniline molecules, leading to polyacylation and polymerization. Furthermore, the amino group, even when acetylated, can be susceptible to oxidation and other side reactions under harsh conditions, contributing to the formation of complex, high-molecular-weight byproducts.
-
Preventative Measures:
-
Strict Temperature Control: Avoid localized overheating. Use a well-controlled heating mantle and efficient stirring.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Purity of Reagents: Ensure your acetanilide and Lewis acid are pure and anhydrous. Moisture can deactivate the catalyst and promote side reactions.
-
Gradual Addition: Adding the Lewis acid portion-wise can help to control the exothermicity of the reaction and reduce the formation of byproducts.
-
Scenario 2: Reduction of 2'-Nitroacetophenone
Question: I am reducing 2'-nitroacetophenone to 2-aminoacetophenone, but I am observing a significant amount of a byproduct that I suspect is 1-indolinone. How can I avoid this?
Answer: The formation of 1-indolinone is a known byproduct in the reduction of 2'-nitroacetophenone, particularly when using certain catalysts like palladium on carbon.[3]
-
Mechanism of 1-Indolinone Formation: This cyclized byproduct forms through an intramolecular condensation reaction. The newly formed amino group can nucleophilically attack the carbonyl carbon of the acetophenone moiety, followed by dehydration to form the five-membered lactam ring of 1-indolinone. This process is often favored under certain reaction conditions, especially with prolonged reaction times or at elevated temperatures.
-
Strategies for Minimizing 1-Indolinone:
-
Choice of Reducing Agent: While catalytic hydrogenation is a clean method, some catalysts can promote the cyclization. Consider using a chemical reducing agent that is highly chemoselective for the nitro group. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic and effective method for this transformation.[4] This method generally does not promote the cyclization to the same extent as some catalytic systems.
-
Reaction Conditions: If using catalytic hydrogenation, optimize the conditions. Lowering the reaction temperature and pressure, and carefully monitoring the reaction to stop it once the starting material is consumed, can help to minimize the formation of 1-indolinone.
-
Question: My final product after reducing 2'-nitroacetophenone has a reddish or brownish color, suggesting the presence of azo or azoxy compounds. How can I prevent their formation and remove them?
Answer: The formation of colored impurities like azo (R-N=N-R) and azoxy (R-N=N+(O-)-R) compounds is a result of incomplete reduction of the nitro group.[5]
-
Mechanism of Formation: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[6] Under certain conditions, these highly reactive intermediates can condense with each other or with the starting nitro compound to form the colored azo and azoxy byproducts.[5]
-
Prevention and Removal:
-
Sufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion and fully reduce the nitro group to the amine.
-
Acidic Conditions (for metal reductions): When using reducing metals like tin or iron, maintaining acidic conditions is crucial. The acid helps to dissolve the metal and provides the necessary protons for the reduction steps.
-
Purification: If these colored impurities are present in your final product, they can often be removed by recrystallization or by treating a solution of the product with activated carbon. Column chromatography is also an effective method for their removal.
-
Scenario 3: Delépine Reaction
Question: I am using the Delépine reaction to synthesize this compound from 2-bromoacetophenone, but my yield is lower than expected. What are the potential issues?
Answer: The Delépine reaction is generally a reliable method for the synthesis of primary amines from alkyl halides.[7][8] However, several factors can contribute to lower yields.
-
Incomplete Formation of the Quaternary Ammonium Salt: The first step of the reaction is the formation of a quaternary ammonium salt between the 2-bromoacetophenone and hexamethylenetetramine.[8] Ensure that you are using anhydrous conditions for this step, as moisture can interfere with the reaction. Also, allow sufficient reaction time for the salt to precipitate.
-
Hydrolysis Conditions: The second step involves the acid-catalyzed hydrolysis of the quaternary ammonium salt.[8] The concentration of the acid and the reflux time are critical. Insufficient acid or a short reflux time may lead to incomplete hydrolysis.
-
Competing Sommelet Reaction: Under certain hydrolysis conditions, a competing reaction called the Sommelet reaction can occur, which would lead to the formation of an aldehyde instead of the desired amine.[8] While the Delépine reaction is generally favored for α-halo ketones, ensuring strongly acidic conditions during hydrolysis helps to suppress the Sommelet pathway.
-
Side Reactions of the α-Halo Ketone: α-Halo ketones can be susceptible to other side reactions, such as self-condensation, especially in the presence of any basic impurities. Ensure your starting material is pure and that the reaction is carried out under the prescribed conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic routes are:
-
Fries Rearrangement of Acetanilide: This involves the intramolecular rearrangement of N-acetylaniline to form 2'-aminoacetophenone's precursor, which is then hydrolyzed.[9]
-
Reduction of 2'-Nitroacetophenone: This is a widely used method where the nitro group of 2'-nitroacetophenone is reduced to an amine using either catalytic hydrogenation or chemical reducing agents.[9]
-
Delépine Reaction: This method involves the reaction of an α-haloacetophenone (e.g., 2-bromoacetophenone) with hexamethylenetetramine, followed by acid hydrolysis to yield the primary amine.[7][8]
Q2: Which synthetic route is the "best"?
A2: The "best" synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product.
-
The reduction of 2'-nitroacetophenone is often preferred for its relatively clean reaction profile and potentially high yields, provided the starting material is readily available.[9]
-
The Fries rearrangement can be a cost-effective route if acetanilide is the starting material, but it often requires careful optimization to control regioselectivity and minimize byproduct formation.[9]
-
The Delépine reaction is a good option when starting from an α-haloacetophenone and generally provides good yields of the primary amine with few side reactions.[7]
Q3: What are the typical byproducts I should be aware of in each synthetic route?
A3: The primary byproducts for each route are summarized in the table below:
| Synthetic Route | Primary Byproduct(s) | Factors Influencing Formation |
| Fries Rearrangement | 4'-Aminoacetophenone (para-isomer), Polymeric tars | Lower temperatures favor the para-isomer. High temperatures can lead to tar formation.[1][2] |
| Reduction of 2'-Nitroacetophenone | 1-Indolinone, Azo and Azoxy compounds | Catalyst choice (e.g., Pd/C) and prolonged reaction times can favor 1-indolinone.[3] Incomplete reduction leads to azo/azoxy compounds.[5] |
| Delépine Reaction | Sommelet reaction products (aldehydes) | Hydrolysis conditions can influence the competition between the Delépine and Sommelet pathways.[8] |
Q4: How can I purify my final this compound product?
A4: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a common and effective method for removing small amounts of impurities, especially if the product is a solid. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For more challenging separations, especially for removing isomeric byproducts like 4'-aminoacetophenone, column chromatography on silica gel is a powerful technique.
-
Activated Carbon Treatment: To remove colored impurities, such as azo and azoxy compounds, treating a solution of the crude product with activated carbon can be very effective.
Experimental Protocols
Protocol 1: Synthesis of this compound via Delépine Reaction
This protocol is adapted from established methods and provides a reliable route to this compound.[10]
Step 1: Formation of the Quaternary Ammonium Salt
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in anhydrous diethyl ether.
-
Add hexamethylenetetramine (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 12 hours. A precipitate of the quaternary ammonium salt will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Place the dried quaternary ammonium salt in a round-bottom flask equipped with a reflux condenser.
-
Add ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours. The product will precipitate as the hydrochloride salt.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Competing pathways in the Delépine synthesis.
Caption: Fries rearrangement: Regioselectivity and byproduct formation.
Caption: Byproduct formation during the reduction of 2'-nitroacetophenone.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Sommelet-Hauser Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Delépine reaction - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Anilines
Welcome to the technical support center for Friedel-Crafts acylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult transformation. We will move beyond textbook theory to provide field-proven insights, troubleshooting guides, and detailed protocols to ensure your success.
The Fundamental Challenge: Why Direct Acylation Fails
The primary obstacle in the Friedel-Crafts acylation of anilines is a fundamental conflict in chemical reactivity. The reaction relies on a strong Lewis acid catalyst (e.g., AlCl₃) to generate a potent electrophile, the acylium ion, from an acyl halide or anhydride.[1][2] However, the aniline substrate contains a basic amino group (-NH₂). This amino group acts as a Lewis base and readily attacks the Lewis acid catalyst.[3][4]
This acid-base reaction forms a stable complex, which has two critical consequences:
-
Catalyst Sequestration: The Lewis acid is consumed in this non-productive interaction and is no longer available to activate the acylating agent.[5][6]
-
Ring Deactivation: The formation of the adduct places a positive charge on the nitrogen atom. This transforms the strongly activating -NH₂ group into a powerful electron-withdrawing and deactivating group (-NH₂⁺-AlCl₃), shutting down any possibility of electrophilic aromatic substitution.[4][6]
Caption: Lewis acid-base reaction deactivating the aniline substrate.
Frequently Asked Questions (FAQs)
Q1: I mixed my aniline and AlCl₃ and a thick precipitate formed immediately. Is this normal?
A: Yes, this is the expected result and confirms the incompatibility. The precipitate is the salt-like complex formed from the Lewis acid-base reaction between the aniline's amino group and the aluminum chloride.[6] This complex is deactivated and will not proceed to the desired C-acylation product.
Q2: Can I overcome the catalyst sequestration by simply adding a large excess of Lewis acid?
A: This is generally ineffective. While you might generate some acylium ion, the aniline substrate itself is deactivated upon complexation. Friedel-Crafts reactions require an activated or at least neutral aromatic ring to proceed.[7] Adding more catalyst will not solve the problem of a deactivated substrate.
Q3: My goal is C-acylation (on the ring), but I'm observing N-acylation (on the nitrogen). Why?
A: N-acylation, the formation of an amide, is often kinetically favored and can occur without a Lewis acid catalyst, sometimes just with the acylating agent alone or with a non-Lewis acid catalyst like pyridine.[8][9] The nitrogen's lone pair is a potent nucleophile. C-acylation is a Lewis-acid-catalyzed electrophilic aromatic substitution. If your conditions are not strictly controlled, or if you are not using the correct strategy, the more rapid N-acylation will dominate.
Q4: Are there any alternatives to the standard AlCl₃ catalyst that might work directly with anilines?
A: While traditional catalysts like AlCl₃ fail, research has shown that certain metal triflates (e.g., Bi(OTf)₃, Hf(OTf)₄) can be effective for the Friedel-Crafts acylation of anilides (protected anilines), often in catalytic amounts, which is an improvement over the stoichiometric amounts of AlCl₃ required.[10][11] However, direct catalytic acylation on unprotected anilines remains a significant challenge and is not a standard laboratory procedure.
Troubleshooting Guide
This guide addresses common issues encountered after implementing the proper amine protection strategy.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Actions |
| No Reaction / Low Yield of C-Acylated Product | 1. Incomplete Amine Protection: Residual unprotected aniline is deactivating the catalyst. 2. Wet Reagents/Glassware: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and has been deactivated.[7] 3. Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, so at least one molar equivalent of catalyst per mole of anilide is often required.[12] 4. Sub-optimal Temperature: The reaction may have a high activation energy barrier. | 1. Confirm complete conversion of aniline to anilide (e.g., acetanilide) via TLC or ¹H NMR before proceeding. 2. Use freshly opened anhydrous AlCl₃. Flame-dry all glassware under vacuum/inert gas. Use anhydrous solvents. 3. Increase catalyst loading to 1.1 - 1.5 equivalents. For some substrates, up to 3 equivalents may be necessary.[13] 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. |
| Formation of Multiple Products / Wrong Regioisomer | 1. Ortho/Para Isomerization: The amide protecting group is ortho-, para-directing. The ratio is influenced by sterics and reaction conditions. 2. Fries Rearrangement: Under certain conditions, an N-acyl group can rearrange to the aromatic ring, typically favoring the para position. | 1. The para product is usually sterically favored. To increase the ortho/para ratio, consider a bulkier protecting group or different solvent systems. Nitrobenzene is a classic solvent that can influence selectivity.[14] 2. Ensure the reaction is a true Friedel-Crafts acylation and not a thermally or acid-induced Fries rearrangement. This involves adding the acylating agent to the anilide/catalyst mixture, rather than pre-forming an N,N-diacylated species.[13] |
| Difficult Work-up / Product Isolation | 1. Incomplete Quenching: The aluminum-ketone complex has not been fully hydrolyzed. 2. Product Solubility: The acylated aniline product may be soluble in the aqueous layer, especially if it is protonated. | 1. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. This exothermic hydrolysis must be controlled.[15] 2. After quenching, carefully neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the product's amino group, which will decrease its aqueous solubility and facilitate extraction into an organic solvent. |
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting low-yield acylation reactions.
The Standard Solution: The Amine Protection Strategy
The most reliable method to achieve C-acylation of anilines is a three-step sequence:
-
Protection: The nucleophilicity and basicity of the amino group are masked by converting it into an amide (an anilide). Acetylation is most common, forming an acetanilide.[5][16] This makes the nitrogen lone pair significantly less available due to resonance with the carbonyl group.[16]
-
Acylation: The protected anilide is now a suitable substrate for a standard Friedel-Crafts acylation reaction. The amide group is an ortho-, para- director.
-
Deprotection: The amide group is hydrolyzed back to the free amine using acidic or basic conditions to yield the final acylated aniline product.[6]
Overall Experimental Workflow
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. differencebetween.com [differencebetween.com]
- 10. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Removal of isomeric impurities from 2-Aminoacetophenone
An invaluable intermediate in the pharmaceutical and fine chemical industries, 2-Aminoacetophenone (2-AAP) serves as a critical building block for a range of molecules, including quinolone antibiotics.[1] However, its synthesis is often plagued by the formation of positional isomers, primarily 3-Aminoacetophenone and 4-Aminoacetophenone. These impurities can compromise the yield, purity, and efficacy of downstream products, making their effective removal a critical step in process development and quality control.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to isomeric impurities in 2-Aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities found in 2-Aminoacetophenone?
A1: The most common isomeric impurities are its positional isomers: 3-Aminoacetophenone and 4-Aminoacetophenone. The prevalence of each isomer largely depends on the synthetic route employed. For example, the Fries rearrangement of acetanilide is known to produce the 4-isomer as a significant byproduct.[2] Synthesis via the nitration of acetophenone can also lead to a mixture of isomers.[3]
Q2: Why is the removal of these isomers so critical?
A2: The presence of positional isomers can have significant consequences in drug development and chemical synthesis. Since isomers have the same molecular weight, they can be difficult to detect with mass spectrometry alone without prior separation. In pharmaceutical applications, different isomers of a molecule can exhibit varied pharmacological activities, efficacies, and toxicities.[4] Therefore, stringent control over isomeric purity is a regulatory and safety imperative.
Q3: What are the principal methods for removing isomeric impurities from 2-Aminoacetophenone?
A3: The choice of purification method depends on the scale of the purification, the level of impurity, and the specific isomers present. The most common and effective techniques include:
-
Recrystallization: Exploits differences in the solubility profiles of the isomers in a selected solvent or solvent system.
-
Column Chromatography: A highly effective method for separating compounds based on differences in their affinity for a stationary phase, such as silica gel.[2][5]
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and preparative separation of isomers.[6][7][8]
-
Chemical Derivatization: Involves chemically modifying the isomers to alter their physical properties, thereby facilitating separation by other techniques.[9][10][11]
Q4: How do I choose the most appropriate separation technique?
A4: The optimal technique depends on several factors. Recrystallization is often preferred for large-scale purification due to its cost-effectiveness, but it may not be effective if the isomers co-crystallize. Column chromatography offers excellent separation but can be resource-intensive for large quantities. HPLC is highly effective for both analysis and small-scale preparative work. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Troubleshooting and Optimization Guides
Recrystallization
Q: I performed a recrystallization, but my analytical results (HPLC/GC) show the isomeric impurity is still present. Why?
A: This is a common issue and can arise from a few factors:
-
Similar Solubility: The isomeric impurity may have a very similar solubility profile to 2-Aminoacetophenone in the chosen solvent, leading to co-crystallization.
-
Insufficient Solvent: If too little solvent is used, the impurity may crash out of the solution along with the desired product upon cooling.
-
Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice. A slow, controlled cooling process allows for the formation of purer crystals.
Solution: A systematic approach to solvent selection is crucial. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). The ideal solvent is one in which 2-AAP is highly soluble at elevated temperatures but poorly soluble at low temperatures.[12] Consider using a mixed-solvent system. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at high temperature, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.[12]
| Solvent System Example | Good Solvent | Poor Solvent | Rationale |
| Dichloromethane/Hexanes | Dichloromethane | Hexanes | This system has been reported to be effective for derivatives of 2-AAP and can be adapted.[12] |
| Ethanol/Water | Ethanol | Water | A common polar system where water acts as the anti-solvent to reduce solubility upon cooling. |
Column Chromatography
Q: My isomers are co-eluting or have very poor separation on a silica gel column. How can I improve the resolution?
A: Poor resolution in column chromatography is typically an issue with the mobile phase polarity. 2-Aminoacetophenone and its isomers are relatively polar compounds.
-
Eluent Polarity: If the compounds are eluting too quickly with no separation (high Rf value), the mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexanes). If they are not moving from the baseline (low Rf value), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Fine-Tuning: Isocratic elution with a single solvent mixture may not be sufficient. A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can significantly improve the separation of closely-eluting isomers.
-
Stationary Phase: While silica gel is standard, other stationary phases could be considered. For instance, alumina or reversed-phase silica (C18) could offer different selectivity.
High-Performance Liquid Chromatography (HPLC)
Q: My analytical HPLC method does not resolve the 2-AAP and 4-AAP peaks. What adjustments can I make?
A: For reversed-phase HPLC, where separation is based on hydrophobicity, subtle changes to the mobile phase can have a large impact on the resolution of positional isomers.
-
Adjust Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Modify pH: The amino group on the isomers has a pKa. Operating the mobile phase at a pH below the pKa will cause the amino groups to be protonated. This change in ionization state can alter the polarity and interaction with the stationary phase, often enhancing separation. A phosphate buffer is commonly used to control pH.[6]
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and the stationary phase.
Experimental Protocols
Protocol 1: General Recrystallization from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Aminoacetophenone in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Induce Saturation: While keeping the solution hot, add a "poor" solvent (e.g., deionized water) dropwise until the solution remains faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Preparative Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and pack the column.
-
Sample Loading: Dissolve the crude 2-AAP in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified 2-Aminoacetophenone.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Analytical HPLC for Isomer Purity
This protocol is a starting point and should be optimized for your specific system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M KH2PO4 adjusted to pH 2.9).[6] A typical starting ratio would be 40:60 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Prepare a standard solution of 2-Aminoacetophenone.
-
Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the standard and the sample. The 4-isomer, being more nonpolar, is expected to have a longer retention time than the 2-isomer in a reversed-phase system.
-
Isomer Structures
The structural differences between the common isomers of aminoacetophenone are subtle, involving only the position of the amino group on the aromatic ring. This similarity is the root cause of the separation challenges.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers [manu56.magtech.com.cn]
- 10. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Improving the regioselectivity of the Fries rearrangement for 2-Aminoacetophenone.
Introduction
The synthesis of 2-aminoacetophenone is a critical step in the development of numerous pharmaceuticals, most notably quinolone antibiotics.[1] While the Fries rearrangement of N-aryl amides like acetanilide presents a classical and viable route, achieving high regioselectivity for the desired ortho-isomer is a significant experimental hurdle.[1] Direct Friedel-Crafts acylation of aniline is generally unsuccessful because the basic amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring toward electrophilic substitution.[2] This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to empower researchers to overcome these challenges and optimize the synthesis of 2-aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fries rearrangement as it applies to acetanilide?
A: The Fries rearrangement is a Lewis acid-catalyzed intramolecular acyl migration. In the case of acetanilide, the reaction proceeds through the following key steps:
-
Complexation: The Lewis acid (commonly AlCl₃) coordinates to the carbonyl oxygen of the acetamido group. This is favored over coordination with the nitrogen atom.[3]
-
Acylium Ion Formation: This complexation polarizes the C-N bond, leading to the formation of an electrophilic acylium ion intermediate, which is closely associated with the aluminum-coordinated aniline ring.[3][4]
-
Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring at either the ortho or para position.[3]
-
Rearomatization & Hydrolysis: The resulting intermediate rearomatizes, and subsequent acidic workup hydrolyzes the aluminum complexes to yield the final 2'- and 4'-aminoacetophenone products.[1]
Q2: Why is temperature the most critical factor for controlling regioselectivity (ortho vs. para)?
A: The temperature dictates the thermodynamic versus kinetic control of the reaction.[5]
-
Low Temperatures (<60°C): Favor the formation of the para product. This pathway is under thermodynamic control, leading to the most stable isomer.[6][7]
-
High Temperatures (>160°C): Favor the formation of the ortho product. This pathway is under kinetic control. The transition state leading to the ortho isomer is stabilized by the formation of a stable bidentate chelate complex between the carbonyl oxygen, the amino group, and the Lewis acid catalyst (e.g., AlCl₃).[1][5][7] This chelation lowers the activation energy for the ortho pathway, making it faster at elevated temperatures.
Q3: How does solvent polarity influence the ortho:para product ratio?
A: Solvent polarity plays a crucial role in stabilizing the intermediates and influencing the reaction pathway.[8]
-
Non-polar solvents (e.g., monochlorobenzene, or solvent-free/neat conditions) tend to favor the formation of the ortho product. The intramolecular nature of the reaction and the formation of the tight chelate complex are favored in this environment.[4][8]
-
Polar solvents (e.g., nitrobenzene) increase the proportion of the para product. These solvents can better solvate the separated acylium ion and the aromatic ring, favoring the intermolecular pathway that leads to the more thermodynamically stable para isomer.[3][9]
Q4: What are the primary limitations of the Fries rearrangement?
A: The reaction has several limitations. The conditions are often harsh, requiring super-stoichiometric amounts of corrosive and water-sensitive Lewis acids.[10] The reaction is not suitable for substrates with thermally sensitive functional groups. Furthermore, substrates with heavily substituted aromatic rings may give low yields due to steric hindrance, and the presence of strongly deactivating groups on the ring will significantly reduce the reaction's efficiency.[3][5]
Troubleshooting Guide
Issue 1: Poor Regioselectivity — Obtaining an Inseparable Mixture of ortho and para Isomers
This is the most common challenge. Enhancing selectivity requires careful control over reaction parameters.
Troubleshooting Steps:
-
Adjust Reaction Temperature: This is your primary control lever.
-
Modify the Solvent System:
-
Review Catalyst Stoichiometry: An excess of the Lewis acid catalyst is necessary to complex with both the reactant and the product. Ensure at least 1.5 equivalents of high-purity, anhydrous AlCl₃ are used. Insufficient catalyst can lead to incomplete reaction and poor selectivity.[5][11]
Data Summary: Effect of Temperature and Solvent on Regioselectivity
The following table provides a general overview of how reaction conditions affect the product ratio.
| Parameter | Condition for ortho Product | Condition for para Product | Rationale |
| Temperature | High (> 160°C) | Low (< 60°C) | Kinetic vs. Thermodynamic Control[5] |
| Solvent | Non-polar (or neat) | Polar (e.g., Nitrobenzene) | Stabilizes different reaction pathways[3] |
| Catalyst | AlCl₃ (common) | AlCl₃, BF₃·Et₂O, SnCl₄ | Choice can affect rate and selectivity[11] |
Issue 2: Low Overall Yield of the Desired Product
Low yields can stem from incomplete conversion, side reactions, or product degradation.
Troubleshooting Steps:
-
Verify Catalyst Quality: The Lewis acid (AlCl₃) must be anhydrous. The presence of moisture will quench the catalyst and lead to the hydrolysis of the acetanilide starting material.[11] Use a fresh bottle or a properly stored and handled reagent.
-
Optimize Reaction Time and Temperature: While high temperatures favor the ortho isomer, excessively high temperatures or prolonged reaction times can lead to decomposition and charring. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][11]
-
Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction vessel.[11]
-
Evaluate Substrate Stability: Confirm that your starting material and product are stable under the harsh reaction conditions. Sterically hindered substrates may require more forcing conditions, which can also lead to lower yields.[3]
Issue 3: Formation of Unwanted Side Products
The primary side product is often aniline, resulting from the hydrolysis of acetanilide.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As mentioned for low yield, this is the most critical factor. Ensure all glassware is flame-dried, the solvent is anhydrous, and the catalyst is of high purity.[11]
-
Controlled Work-up: The quenching step is highly exothermic. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated acid to decompose the aluminum complexes effectively without causing localized heating that could degrade the product.[1]
Visualization of Troubleshooting Logic
Experimental Protocols
Protocol 1: Synthesis Optimized for 2'-Aminoacetophenone (ortho-Isomer)
This protocol is adapted from established methods favoring the kinetically controlled ortho-isomer.[1]
Materials:
-
Acetanilide
-
Aluminum Chloride (AlCl₃), anhydrous
-
Nitrobenzene, anhydrous
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
10% Aqueous Hydrochloric Acid
Procedure: Fries Rearrangement
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents).
-
Solvent Addition: Add dry nitrobenzene to the flask and stir to create a suspension.
-
Reactant Addition: Slowly add acetanilide (1 equivalent) in portions to the stirred suspension. The addition may be exothermic.
-
Heating: Heat the reaction mixture to 160-170°C. Maintain this temperature for 1.5 to 2 hours. Monitor the reaction progress by TLC (a 3:1 mixture of hexane and ethyl acetate is a good starting point for the mobile phase).
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring.
-
Work-up: After the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of acetylaminoacetophenones. The ortho-isomer should be the major product.
Procedure: Hydrolysis to 2'-Aminoacetophenone
-
Setup: In a round-bottom flask, dissolve the crude product from the previous step in 10% aqueous hydrochloric acid.
-
Reflux: Heat the mixture under reflux for 1-2 hours. Monitor the deprotection by TLC.
-
Neutralization: Cool the mixture to room temperature. Carefully neutralize the acidic solution with 10% aqueous sodium hydroxide until the pH is 8-9.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2'-aminoacetophenone, which can be further purified by column chromatography or distillation if necessary.
Visualization of the Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. benchchem.com [benchchem.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Minimized Side Reactions in 2-Aminoacetophenone Synthesis
Welcome to the technical support center for the synthesis of 2-aminoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Our focus is to provide in-depth, field-proven insights into catalyst selection to minimize common side reactions, ensuring higher yields and product purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to support your work.
The Challenge: Purity in 2-Aminoacetophenone Synthesis
2-Aminoacetophenone is a critical building block in the pharmaceutical and fine chemical industries, notably as a precursor for quinolone antibiotics.[1][2] However, its synthesis is often plagued by the formation of impurities that can be challenging to separate, impacting yield and final product quality.[3] The choice of synthetic route and, critically, the catalyst, are the most significant factors in controlling the byproduct profile.[3]
This guide will focus on the two most prevalent synthetic pathways and their associated side reactions:
-
Reduction of 2'-Nitroacetophenone: A widely used and often high-yielding method.[4]
-
Fries Rearrangement of N-Acetanilide: An intramolecular rearrangement that can be prone to isomer formation.[1][3]
Troubleshooting Guide: Common Issues and Solutions
| Symptom | Potential Cause(s) | Recommended Solutions & Catalyst Considerations |
| Low Yield | Incomplete Reaction: Insufficient reducing agent or reaction time in the reduction of 2'-nitroacetophenone.[4] Lewis Acid Complexation: In Friedel-Crafts type reactions, the Lewis acid catalyst can complex with the amino group, deactivating the ring.[4][5][6] | For Reduction: Increase the amount of reducing agent (e.g., SnCl₂) or prolong the reaction time. Monitor by TLC. For catalytic hydrogenation, ensure fresh, active catalyst (e.g., Pd/C) and a positive hydrogen pressure.[4] For Fries Rearrangement: Protect the amino group (e.g., as an acetamide) prior to the reaction to prevent catalyst deactivation.[4] |
| Presence of 4'-Aminoacetophenone Isomer | Poor Regioselectivity in Fries Rearrangement: The reaction temperature significantly influences the ortho/para product distribution.[3] | Lower reaction temperatures favor the formation of the para-isomer, while higher temperatures favor the desired ortho-isomer.[7][8][9] Careful temperature control is crucial. Protecting the amino group can also improve ortho-selectivity.[4] |
| Formation of 1-Indolinone | Cyclization During Reduction of 2'-Nitroacetophenone: This is a known byproduct, particularly when using palladium on carbon (Pd/C) as the catalyst.[3] | While Pd/C is a common catalyst, careful monitoring of the reaction and optimization of conditions (temperature, pressure) can help minimize this side reaction. Alternative catalysts or reducing agents may be considered if this is a persistent issue. |
| Over-reduction of Ketone Group | Lack of Chemoselectivity in Reduction: The ketone functionality is reduced to an alcohol or methylene group.[4] | Choose a chemoselective reducing agent that preferentially reduces the nitro group. Catalytic transfer hydrogenation has shown effectiveness in the chemoselective reduction of nitroacetophenones.[4] |
| Product Discoloration/ Impurities | Oxidation or Side Reactions: The product may be unstable or prone to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Prompt purification of the product after the reaction is complete is recommended.[4] |
Frequently Asked Questions (FAQs)
Q1: I'm performing a Friedel-Crafts acylation of aniline to get to 2-aminoacetophenone, but my yields are consistently low. What's the primary issue?
The most common problem is the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the basic amino group of aniline.[4][5][6] This interaction deactivates the aromatic ring towards the desired electrophilic acylation. To overcome this, it is highly recommended to protect the amino group, for instance, as an acetamide (N-acetylaniline). The protected substrate can then undergo the Friedel-Crafts reaction or a Fries rearrangement, followed by deprotection to yield 2-aminoacetophenone.[4]
Q2: During the Fries rearrangement of N-acetylaniline, I'm getting a significant amount of the 4'-aminoacetophenone isomer. How can I favor the ortho-product?
The ortho/para selectivity of the Fries rearrangement is highly dependent on the reaction temperature.[3][7] Higher temperatures generally favor the formation of the ortho-isomer (2'-aminoacetophenone), while lower temperatures lead to a higher proportion of the para-isomer (4'-aminoacetophenone).[7][8][9] Therefore, carefully controlling and optimizing the reaction temperature is your primary tool for influencing the product ratio. Non-polar solvents also tend to favor the ortho product.[8]
Q3: My reduction of 2'-nitroacetophenone using Pd/C is giving me a significant amount of 1-indolinone. What catalyst modifications can I make?
While Pd/C is a standard catalyst for nitro group reductions, it can promote the cyclization of 2-aminoacetophenone to 1-indolinone.[3] To minimize this, you can try:
-
Optimizing Reaction Conditions: Carefully control the hydrogen pressure and reaction temperature.
-
Alternative Catalysts: Consider other hydrogenation catalysts like Platinum oxide (PtO₂) which may exhibit different selectivity.[4]
-
Alternative Reducing Agents: Non-catalytic reduction methods, such as using tin(II) chloride (SnCl₂) in hydrochloric acid, can be a reliable alternative to avoid this specific cyclization, though this method comes with its own set of workup challenges.[4]
Q4: Can I use other Lewis acids besides AlCl₃ for the Fries rearrangement?
Yes, other Lewis acids can be employed. Studies have shown that catalysts like SnCl₄ can outperform AlCl₃, SnCl₂, and ZnCl₂ in some cases, leading to smoother reactions.[1] Other options include boron trifluoride (BF₃), bismuth triflate, or strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid.[7][10] The choice of catalyst will depend on your specific substrate, desired reaction conditions, and safety considerations.
Catalyst Selection and Reaction Pathways
The choice of catalyst is intrinsically linked to the chosen synthetic route. Below is a diagram illustrating the two main pathways and the critical junctures where side reactions can occur.
Caption: Synthetic routes to 2-aminoacetophenone and common side reactions.
Recommended Experimental Protocol: Chemoselective Reduction of 2'-Nitroacetophenone
This protocol is adapted from established methods to favor the formation of 2-aminoacetophenone while minimizing over-reduction and cyclization byproducts.[3][4]
Materials:
-
2'-Nitroacetophenone
-
Palladium on Carbon (10% Pd/C)[3]
-
Ethanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation flask, dissolve 2'-nitroacetophenone in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% relative to the substrate).[3]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.[3]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-reduction and secondary reactions.[3]
-
Upon completion (disappearance of the starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.[3]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2'-aminoacetophenone.[3]
-
The crude product can be further purified by column chromatography or recrystallization as needed.
Self-Validation: The progress of the reaction should be monitored to ensure the starting material is consumed without significant formation of lower Rf byproducts (on TLC) which could indicate over-reduction. The final product should be characterized (e.g., by NMR, GC-MS) to confirm its identity and purity.
Troubleshooting Workflow
If you encounter issues during your synthesis, the following decision tree can help diagnose the problem.
Caption: Troubleshooting decision tree for 2-aminoacetophenone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 10. Fries Rearrangement [organic-chemistry.org]
Preventing degradation of 2-Aminoacetophenone hydrochloride during storage
Welcome to the Technical Support Center for 2-Aminoacetophenone Hydrochloride (CAS 5468-37-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a key starting material in numerous synthetic pathways, maintaining its purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the storage and handling of this compound.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is an aromatic aminoketone. Its structure, featuring a primary aromatic amine and a ketone functional group, makes it susceptible to several degradation pathways. The hydrochloride salt form significantly enhances stability compared to the free base. By protonating the lone pair of electrons on the amino group, its susceptibility to oxidation is greatly reduced.[1] However, improper storage and handling can still lead to degradation, compromising experimental outcomes. This guide will delve into the mechanisms of degradation and provide actionable protocols to prevent them.
The primary culprits of degradation are:
-
Oxidation: The aromatic amine is highly susceptible to air oxidation.[2]
-
Photodegradation: Exposure to light, particularly UV, can induce degradation.[1]
-
Moisture: The hydrochloride salt is hygroscopic and can absorb atmospheric water, which may facilitate hydrolysis or other reactions.[3][4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of all degradation reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My 2-Aminoacetophenone HCl has changed color from a light yellow powder to a dark brown/amber substance. Is it still usable?
A1: A significant color change from its typical pale yellow or light brown appearance to a dark brown, amber, or black color is a strong indicator of degradation, primarily due to oxidation of the aromatic amine group.[2][5] Oxidized amines can form highly colored impurities and dimers. While minor color variations can occur between batches, a progressive darkening over time in your lab strongly suggests compromised purity.
Recommendation: Do not use the degraded material for sensitive applications where purity is critical. The presence of impurities can lead to failed reactions, unexpected side products, and difficulty in purification. We highly recommend performing a purity analysis (e.g., HPLC, NMR) to quantify the extent of degradation before considering its use in non-critical applications.
Q2: What is the primary benefit of using the hydrochloride salt form over the free base?
A2: The hydrochloride salt provides superior stability. The free aromatic amine is nucleophilic and readily oxidized by atmospheric oxygen.[1] By forming the hydrochloride salt, the amine's lone pair is protonated (forming an ammonium salt, -NH₃⁺Cl⁻). This removes the lone pair from participating in oxidative reactions, significantly slowing down degradation and extending the compound's shelf life.[1] Furthermore, the salt is often a more stable, crystalline solid, which is easier to handle and weigh accurately compared to the free base, which can be an oil or low-melting solid.[6]
Q3: I don't have access to a glovebox or Schlenk line. How can I best handle this reagent to minimize exposure to air?
A3: While a dedicated inert atmosphere is ideal, you can significantly minimize exposure with careful benchtop techniques. Work quickly and efficiently. Have all other reagents and equipment ready before opening the primary container. Minimize the time the bottle is open to the atmosphere. For weighing, transfer the required amount to a secondary container and immediately close the main stock bottle. After dispensing, you can gently flush the headspace of the stock bottle with a stream of dry nitrogen or argon before sealing it tightly. This process, known as inert gas blanketing, displaces the oxygen- and moisture-containing air.[7][8]
Q4: What are the optimal storage temperature and conditions?
A4: The ideal storage conditions are summarized in the table below. Adherence to these conditions is the most critical factor in preventing degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Refrigeration slows down the kinetics of all potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the sensitive aromatic amine group.[5] |
| Light | Amber vial / Store in the dark | Protects the compound from photolytic degradation.[1] |
| Moisture | Tightly sealed container with desiccant | The hydrochloride salt is hygroscopic; preventing moisture uptake is crucial to avoid hydrolysis and other moisture-mediated degradation.[3][4] |
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and solving the problem.
Issue 1: Visual Impurities or Color Change
-
Observation: The solid is no longer a free-flowing pale yellow powder. It appears dark, clumpy, or has a tar-like consistency.
-
Probable Cause: Severe oxidation and/or moisture uptake. Aromatic amines are known to darken significantly upon oxidation.[5] Clumping indicates the absorption of atmospheric moisture.
-
Troubleshooting Workflow:
References
- 1. 2-Aminoacetophenone formation through UV-C induced degradation of tryptophan in the presence of riboflavin in model wine: Role of oxygen and transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. innovative-polymers.com [innovative-polymers.com]
- 6. 1,3-Aminoketone hydrochloride | 25600-32-2 | Benchchem [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the Analysis of 2-Aminoacetophenone
Welcome to the technical support guide for the analysis of 2-Aminoacetophenone (2-AAP). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of matrix effects in quantitative analysis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy, reproducibility, and sensitivity of your 2-AAP measurements.
Introduction to 2-Aminoacetophenone and Matrix Effects
2-Aminoacetophenone (2-AAP) is an aromatic ketone that serves as a significant biomarker and flavoring agent, found in various biological and environmental samples.[1][2] Its accurate quantification is crucial in diverse fields, from food science, where it contributes to the "untypical aging off-flavor" in wine, to clinical research.[3][4] However, the analysis of 2-AAP, particularly using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often hampered by matrix effects.
Matrix effects arise from the co-eluting components of a sample matrix that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[5][6][7] This phenomenon can severely compromise the accuracy and reliability of quantitative results.[6][8][9] This guide will equip you with the knowledge and practical strategies to identify, troubleshoot, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of 2-AAP analysis?
A1: A matrix effect is the alteration of the ionization efficiency of 2-AAP by the co-eluting components present in the sample matrix.[6] When analyzing complex samples like plasma, urine, or wine, other endogenous or exogenous substances can be co-extracted with 2-AAP.[3][10] During analysis, typically by LC-MS/MS with electrospray ionization (ESI), these co-eluting compounds can compete with 2-AAP for ionization, leading to a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the detector signal.[6][7] This directly impacts the accuracy of quantification.[5]
Q2: How can I determine if my 2-AAP analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of 2-AAP solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected.[8][11] Dips or peaks in the baseline signal at the retention time of 2-AAP indicate ion suppression or enhancement, respectively.[8] For a quantitative assessment, the post-extraction spike method is widely used.[8][11] This involves comparing the signal response of 2-AAP spiked into a blank matrix extract with the response of 2-AAP in a pure solvent at the same concentration.[11] A significant difference between the two indicates the presence of matrix effects.
Q3: What are the primary strategies to overcome matrix effects for 2-AAP?
A3: There are three main pillars for addressing matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering components from the sample before analysis. Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for cleaning up complex samples.[12][13][14]
-
Improve Chromatographic Separation: Modifying the LC method to chromatographically separate 2-AAP from interfering matrix components can significantly reduce their impact on ionization.[5] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Utilize Compensation Methods: When matrix effects cannot be completely eliminated, their impact can be compensated for. The most effective methods include the use of a stable isotope-labeled internal standard (SIL-IS) , matrix-matched calibration , and the method of standard addition .[5][8][15]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for 2-AAP always the best solution?
A4: The use of a SIL-IS, such as deuterated 2-AAP, is considered the gold standard for compensating for matrix effects.[8][16][17] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[16][18] This allows for accurate correction of the analyte signal. However, SIL-IS can be expensive and may not always be commercially available.[8] In such cases, alternative strategies like matrix-matched calibration or standard addition are viable options.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your 2-AAP analysis and provides actionable solutions.
| Problem | Potential Cause (related to Matrix Effects) | Troubleshooting Steps & Explanation |
| Poor Peak Shape or Splitting | High concentration of co-eluting matrix components overloading the analytical column or interfering with the stationary phase interaction. | 1. Dilute the Sample: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering compounds below a level where they impact chromatography.[5] 2. Enhance Sample Cleanup: Implement or optimize a sample preparation method like SPE or LLE to more effectively remove interferences. 3. Modify Chromatography: Adjust the mobile phase gradient to better resolve 2-AAP from the interfering peaks. Consider a column with a different stationary phase chemistry. |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: This is the most common manifestation of matrix effects. Co-eluting compounds, particularly in ESI, compete with 2-AAP for charge in the ion source, reducing its ionization efficiency.[6][7] | 1. Evaluate Matrix Effects: Use post-column infusion to identify the regions of ion suppression in your chromatogram.[8][11] 2. Adjust Retention Time: Modify your LC method to move the 2-AAP peak away from the zones of significant ion suppression.[5] 3. Improve Sample Preparation: Employ a more rigorous cleanup method (e.g., SPE) to remove the compounds causing suppression.[13][14] 4. Use a SIL-IS: A SIL-IS will co-elute and experience the same suppression, allowing for accurate quantification despite the signal loss.[16][17] |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples or even between injections of the same sample. The composition and concentration of interfering components can vary. | 1. Standardize Sample Collection and Handling: Ensure uniformity in how samples are collected, processed, and stored to minimize variability in the matrix composition. 2. Implement a Robust Internal Standard Strategy: A SIL-IS is highly recommended to correct for sample-to-sample variations in matrix effects.[17][18] 3. Use Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of your samples.[19] This ensures that calibrators and samples experience similar matrix effects. |
| Inaccurate Quantification (Poor Accuracy) | Consistent ion suppression or enhancement that is not being properly corrected for. This can happen when using an external calibration curve prepared in a pure solvent. | 1. Switch to Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix (e.g., drug-free plasma) to match the matrix of your unknown samples.[18][19] 2. Employ the Standard Addition Method: This method is particularly useful when a blank matrix is unavailable or highly variable.[15][20] It involves adding known amounts of 2-AAP to aliquots of the actual sample. 3. Validate with a SIL-IS: The most reliable approach is to use a SIL-IS for 2-AAP.[3][21] |
Advanced Protocols for Matrix Effect Mitigation
Here are detailed protocols for key techniques to overcome matrix effects in 2-AAP analysis.
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for cleaning up plasma samples to reduce matrix components prior to LC-MS/MS analysis of 2-AAP.
Objective: To remove proteins and phospholipids, which are common sources of matrix effects in plasma.
Materials:
-
SPE cartridges (e.g., a mixed-mode or reversed-phase sorbent)
-
SPE vacuum manifold
-
Plasma sample containing 2-AAP
-
Internal Standard (ideally, a stable isotope-labeled 2-AAP)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply full vacuum to dry the sorbent bed for 5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute 2-AAP with 1 mL of a suitable solvent, such as acetonitrile or methanol, potentially with a modifier like 2% formic acid to ensure complete elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: The Method of Standard Addition
This method is ideal when a suitable blank matrix is not available or when the matrix composition varies significantly between samples.[15][20]
Objective: To quantify 2-AAP in a sample by creating a calibration curve within the sample itself, thereby compensating for its unique matrix effects.
Step-by-Step Procedure:
-
Prepare a 2-AAP Standard Stock Solution: Create a concentrated stock solution of 2-AAP in a suitable solvent (e.g., methanol).
-
Aliquot the Sample: Take at least four equal aliquots of your unknown sample (e.g., 100 µL each).
-
Spike the Aliquots:
-
Leave one aliquot unspiked (this is your "zero addition").
-
To the other aliquots, add increasing known amounts of the 2-AAP standard stock solution. The concentrations of the added standard should be chosen to bracket the expected concentration of 2-AAP in the sample.
-
-
Dilute to a Final Volume: Dilute all aliquots to the same final volume with a suitable solvent to ensure the matrix concentration is consistent across all points.
-
Analyze the Samples: Inject each of the prepared solutions into your LC-MS/MS system and record the signal response for 2-AAP.
-
Construct the Calibration Curve and Determine Concentration:
-
Plot the measured signal response (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of 2-AAP in the original, unspiked sample.
-
Visualizing Workflows and Concepts
To further clarify these complex processes, the following diagrams illustrate key workflows and concepts in managing matrix effects.
Conclusion
Overcoming matrix effects is a critical step in developing robust and reliable analytical methods for 2-Aminoacetophenone. A systematic approach that involves thorough sample preparation, optimized chromatography, and appropriate calibration strategies is essential for achieving high-quality data. By understanding the causes of matrix effects and implementing the troubleshooting and mitigation techniques outlined in this guide, researchers can confidently and accurately quantify 2-AAP in even the most complex matrices. For further assistance, always refer to the latest regulatory guidelines on bioanalytical method validation.[22][23][24]
References
- 1. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]
- 2. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Research Portal [ub-ir.bolton.ac.uk]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QuEChERS: Home [quechers.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alpha-measure.com [alpha-measure.com]
- 21. Analysis of 2-aminoacetophenone in wine using a stable isotope dilution assay and multidimensional gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 22. fda.gov [fda.gov]
- 23. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 24. fda.gov [fda.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 2-Aminoacetophenone Hydrochloride Analysis
Abstract
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-Aminoacetophenone hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, making its accurate analysis critical.[1] This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) with UV detection method for the analysis of this compound. Moving beyond a simple checklist, this document explains the causality behind experimental choices, grounding each step in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] We will compare the HPLC-UV method to viable alternatives and present the validation data required to establish the method as specific, accurate, precise, and robust for its intended purpose.
Introduction: The "Why" Behind the Method
This compound serves as a crucial building block in medicinal chemistry.[4] Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable and validated analytical method is not merely a procedural formality but a fundamental requirement for ensuring product integrity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5] When coupled with a UV detector, it becomes a workhorse in most QC labs—accessible, robust, and cost-effective. While more advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS exist, HPLC-UV often provides the optimal balance of performance and practicality for routine quality control of non-volatile aromatic amines like 2-Aminoacetophenone.[6][7][8]
This guide is structured to walk you through the entire validation lifecycle, from establishing the chromatographic conditions to rigorously testing each performance characteristic according to global regulatory standards.[3]
Method Development & Chromatographic Conditions
The goal of method development is to achieve a reliable and reproducible separation of the analyte from any potential impurities or degradants. For 2-Aminoacetophenone, a reversed-phase HPLC (RP-HPLC) method is ideal.
Experimental Setup
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is sufficient.[1]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of 2-Aminoacetophenone, leading to good peak shape and resolution. |
| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer (pH 3.0) (40:60 v/v) | A buffered mobile phase is critical for ensuring consistent ionization state and retention time of the amine group. Acetonitrile is a common, effective organic modifier. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and column efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30°C is a common and safe operating temperature. |
| Detection λ | 254 nm | Based on the UV spectrum of the acetophenone chromophore, 254 nm provides strong absorbance and good sensitivity for detection. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the injection solvent. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and promotes sharp, symmetrical peaks. |
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to achieve the target concentration.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[6]
The Core of Compliance: Method Validation Protocol (ICH Q2(R1))
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The following parameters are assessed based on the internationally harmonized ICH Q2(R1) guideline.[2][3][9]
Workflow for HPLC Method Validation
This diagram illustrates the logical flow of the validation process, starting from the establishment of system suitability and proceeding through the core validation parameters.
Caption: A top-down workflow for HPLC method validation.
System Suitability Testing (SST)
Why it's done: SST is not part of the formal validation but is a prerequisite. It's performed before any validation run to ensure the chromatographic system (pump, detector, column, etc.) is performing adequately on that specific day.[10][11] Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Make five replicate injections of this solution.
-
Calculate the key performance parameters.
| SST Parameter | Acceptance Limit | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity (Selectivity)
Why it's done: Specificity demonstrates that the method can unequivocally measure the analyte without interference from other components like impurities, degradants, or placebo ingredients.[1] Protocol:
-
Inject a blank solution (diluent).
-
Inject a solution of the 2-Aminoacetophenone standard.
-
Inject a sample solution.
-
If available, inject solutions of known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the sample and analyze the stressed samples.[5]
Acceptance Criteria:
-
The blank should show no significant peaks at the retention time of the analyte.
-
The analyte peak should be well-resolved from any impurity or degradant peaks (Resolution > 2.0).
-
The peak purity analysis (if a PDA detector is available) should pass, indicating no co-eluting peaks.
Linearity and Range
Why it's done: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This justifies the use of a single-point standard or a calibration curve for quantification. Protocol:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: [1]
| Parameter | Acceptance Limit |
| Correlation Coefficient (r) | ≥ 0.999 |
| Coefficient of Determination (R²) | ≥ 0.998 |
| Y-intercept | Should be close to zero. |
Accuracy (Trueness)
Why it's done: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies. Protocol:
-
Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| % Recovery | 98.0% to 102.0% at each concentration level. |
| % RSD of Recovery | ≤ 2.0% for the replicates at each level. |
Precision
Why it's done: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six individual sample preparations at 100% of the target concentration. Analyze them and calculate the % RSD.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both days using statistical tests (e.g., F-test and t-test) and calculate the cumulative % RSD.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| % RSD for Repeatability | ≤ 2.0% |
| % RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's done: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. This is critical for impurity analysis but also good practice for assays. Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ concentration by injecting it multiple times (n=6) and checking that the precision (%RSD) is acceptable (typically ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1
-
LOQ: S/N ratio ≈ 10:1 and acceptable precision (%RSD ≤ 10%).
Robustness
Why it's done: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform consistently during routine use. Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Organic Content (e.g., ± 2%)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Inject a system suitability solution and a standard solution under each varied condition.
-
Evaluate the impact on SST parameters (retention time, tailing factor) and the assay result.
Acceptance Criteria:
-
System suitability parameters must still pass under all varied conditions.
-
The change in the assay result should not be statistically significant.
Interdependence of Validation Parameters
This diagram shows how the results of one validation parameter often form the basis for another, highlighting the integrated nature of the validation process.
Caption: Relationship between key analytical validation parameters.
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and suitable for routine QC, it's important to understand its position relative to other available technologies.
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[6] | Robust, cost-effective, widely available, simple operation. | Moderate sensitivity and selectivity; may not resolve all impurities without extensive method development. | Routine QC, assay, and purity testing of known compounds. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[6] | Excellent for volatile impurities; provides structural information from mass spectra.[14] | 2-Aminoacetophenone is non-volatile and requires derivatization; thermal degradation is possible.[8] | Analysis of volatile organic impurities in raw materials or final product. |
| LC-MS/MS | HPLC separation coupled with highly selective and sensitive tandem mass spectrometry detection.[15] | Extremely high sensitivity (trace level analysis) and specificity; can identify unknown impurities. | High cost of instrumentation, complex operation and maintenance, potential for matrix effects. | Impurity identification, degradation pathway studies, and analysis of trace-level analytes.[16] |
For its intended purpose—the routine quantification and quality control of this compound—the HPLC-UV method offers the most pragmatic and scientifically sound approach, balancing performance with operational efficiency.
Conclusion
This guide has detailed a comprehensive framework for the validation of an HPLC-UV method for the analysis of this compound. By adhering to the principles of the ICH Q2(R1) guideline, explaining the scientific rationale behind each step, and presenting clear protocols and acceptance criteria, this document serves as a practical tool for any analytical laboratory. A properly validated method is the foundation of reliable data, ensuring product quality and patient safety. The described method is demonstrated to be specific, linear, accurate, precise, and robust, confirming its suitability for routine use in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. This compound | 5468-37-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. starodub.nl [starodub.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. An improved method for the analysis of 2-aminoacetophenone in wine based on headspace solid-phase microextraction and heart-cut multidimensional gas chromatography with selective detection by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Aminoacetophenone: A Guide for Researchers
Introduction
2-Aminoacetophenone is a cornerstone intermediate in the fine chemical and pharmaceutical industries, most notably serving as a primary building block for the synthesis of quinoline antibiotics and other bioactive molecules.[1] The efficiency, selectivity, and environmental impact of its synthesis are of paramount importance in both academic research and industrial drug development. The choice of catalyst is a critical determinant of the success of this synthesis, directly influencing reaction yield, purity, and sustainability.
This guide presents an in-depth, data-driven comparison of the primary catalytic systems for the synthesis of 2-aminoacetophenone. We will objectively evaluate the performance of various catalysts for the two most prevalent synthetic routes: the Lewis acid-catalyzed Fries rearrangement of N-acetylaniline and the reduction of 2'-nitroacetophenone. This document is intended to provide researchers, scientists, and drug development professionals with the critical information needed to select the optimal catalytic strategy for their specific applications.
Synthetic Pathways to 2-Aminoacetophenone
The synthesis of 2-aminoacetophenone is predominantly approached via two distinct chemical transformations. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale of reaction, and the importance of isomeric purity.
Caption: Primary synthetic routes to 2-aminoacetophenone.
Part 1: The Fries Rearrangement Route
The Fries rearrangement of N-acetylaniline, an N-protected aniline derivative, is a classical and direct method for introducing an acetyl group to the aromatic ring. Direct Friedel-Crafts acylation of aniline is generally not feasible due to the basic amino group forming a complex with the Lewis acid catalyst, which deactivates the ring towards electrophilic substitution. The Fries rearrangement circumvents this by starting with the amide, which then undergoes an intramolecular rearrangement.
A critical challenge in this route is controlling the regioselectivity between the desired ortho-isomer (2-aminoacetophenone precursor) and the undesired para-isomer (4-aminoacetophenone precursor).
Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement
The reaction is catalyzed by a Lewis acid, typically in stoichiometric or excess amounts, which coordinates to the carbonyl oxygen of the N-acetyl group. This polarization facilitates the cleavage of the N-C bond, generating an acylium ion intermediate. This electrophile then attacks the aromatic ring. The regioselectivity is heavily influenced by reaction conditions.
References
A Comparative Guide to Isotope Dilution Assay for the Accurate Quantification of 2-Aminoacetophenone
Executive Summary
For researchers in food science, clinical diagnostics, and drug development, the precise quantification of 2-Aminoacetophenone (2-AAP) is a critical analytical challenge. This volatile aromatic compound, a key off-flavor agent in wine and a potential biomarker for Pseudomonas aeruginosa infections, is often present at trace levels within highly complex sample matrices.[1][2] Such conditions render traditional analytical methods susceptible to significant inaccuracies. This guide provides an in-depth comparison of the Isotope Dilution Assay (IDA) against alternative quantification techniques. We will demonstrate, with supporting data and protocols, why IDA coupled with mass spectrometry is the definitive method for achieving unparalleled accuracy and reliability in 2-AAP analysis, effectively overcoming the pervasive issue of matrix effects that plagues simpler approaches.
The Analytical Imperative: Why Accurate 2-AAP Quantification Matters
2-Aminoacetophenone (2-AAP) is a molecule of dual significance. In the food and beverage industry, it is notorious for causing the "untypical aging off-flavor" (UTA) in wine, described with undesirable notes like "mothball" or "furniture varnish," which can negatively impact product quality even at concentrations below 1 µg/L.[3][4] It also imparts an artificial grape-like flavor in other beverages, making its control essential for sensory quality.[5] Concurrently, in clinical research, 2-AAP has been identified as a potential volatile biomarker for detecting the presence of the bacterium Pseudomonas aeruginosa, a critical pathogen in cystic fibrosis patients.[2]
The challenge lies in its analysis. The low sensory threshold and trace-level presence demand methods with exceptional sensitivity and, more importantly, accuracy.[4] Quantification is frequently compromised by the sample's "matrix"—the myriad of other compounds present in wine, food, or biological fluids. These co-extracted substances can interfere with the analytical signal, a phenomenon known as the matrix effect , leading to erroneous results.[6][7]
The Gold Standard: Understanding the Isotope Dilution Assay (IDA)
The Isotope Dilution Assay is widely regarded as the most accurate method for quantifying trace constituents in complex samples.[8] Its power lies in the use of an ideal internal standard: a stable, isotopically labeled version of the analyte itself (e.g., d₃-2-Aminoacetophenone).[8][9]
The Principle of Self-Validation: The core premise of IDA is that the isotopically labeled standard is chemically and physically identical to the native analyte. Therefore, it behaves identically during every step of the analytical process—extraction, derivatization, chromatography, and ionization.
-
Spiking: A precisely known quantity of the labeled internal standard (e.g., d₃-2-AAP) is added to the sample at the very beginning of the workflow.
-
Equilibration: The labeled standard equilibrates with the native 2-AAP in the sample matrix.
-
Processing: The sample undergoes extraction and cleanup. During this process, any physical loss of the analyte will be accompanied by an identical fractional loss of the labeled standard.
-
Detection: A mass spectrometer is used to distinguish between the native analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z).
-
Quantification: The concentration of the native 2-AAP is calculated based on the ratio of its mass spectrometric response to that of the known amount of labeled standard.[8]
Because the quantification relies on a ratio, the method inherently corrects for both sample loss during preparation and signal suppression or enhancement (matrix effects) during analysis.[10] If the matrix causes a 30% reduction in signal, both the analyte and the labeled standard signals are suppressed by 30%, leaving their ratio unchanged and the final calculated concentration accurate.
Caption: Isotope Dilution Assay (IDA) workflow for 2-AAP quantification.
Head-to-Head: IDA vs. Alternative Quantification Methods
The choice of analytical method dictates the reliability of the results. While simpler methods exist, they carry inherent compromises, particularly when dealing with complex matrices.
| Parameter | Isotope Dilution Assay (GC-MS) | Internal Standard (Non-Isotopic) | External Standard Calibration | HPLC-UV | HPTLC-FLD |
| Principle | Ratio of analyte to its stable isotope-labeled analog.[8] | Ratio of analyte to a different, structurally similar compound. | Direct comparison of analyte signal to a calibration curve made in a clean solvent.[10] | Separation by HPLC, quantification by UV absorbance.[1] | Separation by TLC, quantification by fluorescence. |
| Accuracy | Excellent (Gold Standard) | Good to Fair | Poor to Fair | Fair | Fair (Screening) |
| Precision | Excellent | Good | Fair | Good | Fair |
| Matrix Effect Correction | Complete | Partial | None | Minimal to None | Minimal to None |
| Correction for Sample Loss | Complete | Partial | None | None | None |
| Sensitivity (LOQ) | Very Low (ng/L range).[8] | Low to Moderate | Moderate | Moderate (µg/L to mg/L range).[1] | Low (0.3 µg/L).[11] |
| Selectivity | Excellent (Mass-based) | Good | Poor to Fair | Fair (Chromatographic) | Fair |
| Key Limitation | Requires synthesis/purchase of expensive labeled standard.[8] | Standard may not co-elute or ionize identically to the analyte. | Highly prone to inaccurate results due to matrix effects and variable recovery. | Susceptible to co-eluting interferences that absorb at the same wavelength. | Primarily a screening tool; lower accuracy for quantification. |
The Fallacy of External Calibration
External standard calibration is the most basic quantification method. However, it operates on two flawed assumptions: that analyte recovery from the sample matrix is 100%, and that the sample matrix does not affect the instrument's response to the analyte. In reality, analyte recovery is variable, and matrix components frequently suppress or enhance the analyte signal in the mass spectrometer source.[6] Studies comparing external calibration to IDA for trace contaminants consistently show that external calibration can underestimate concentrations by 18-38% or more due to uncorrected matrix suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential sources of 2-aminoacetophenone to confound the Pseudomonas aeruginosa breath test, including analysis of a food challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Grape Flavour Standard | GMP Certified | FlavorActiV [flavoractiv.com]
- 6. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative analysis of 2-aminoacetophenone in off-flavored wines by stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 2-Aminoacetophenone in wine by high-performance thin-layer chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Structural Elucidation of a Versatile Building Block
An In-Depth Guide to the ¹H and ¹³C NMR Spectra of 2-Aminoacetophenone
2-Aminoacetophenone, also known as o-aminoacetophenone, is an aromatic ketone and a substituted aniline that serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring both an electron-donating amino group (-NH₂) and an electron-withdrawing acetyl group (-COCH₃) on the same aromatic ring, creates a unique electronic environment. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-aminoacetophenone, offering a detailed interpretation grounded in fundamental principles and comparative data. This analysis is essential for researchers in organic synthesis and drug development for structural verification and purity assessment.
Molecular Structure and Symmetry
The structure of 2-aminoacetophenone (C₈H₉NO) consists of an acetophenone core with an amino group at the ortho position (C2') of the phenyl ring.[1] This ortho-substitution renders the molecule asymmetric, meaning all four protons and all six carbons of the aromatic ring are chemically non-equivalent. This lack of symmetry is a key factor in the complexity of its NMR spectra, as it results in a distinct signal for each unique nucleus.
Caption: Structure of 2-Aminoacetophenone with IUPAC numbering.
¹H NMR Spectral Analysis: A Detailed Assignment
The ¹H NMR spectrum provides a wealth of information about the proton environments within the molecule. The key signals correspond to the methyl protons, the amine protons, and the four distinct aromatic protons.
Key Spectral Features:
-
Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl group.
-
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet.[2] The broadness is due to quadrupole broadening from the nitrogen-14 nucleus and potential chemical exchange with trace amounts of water or acid. Their chemical shift can be variable depending on solvent, concentration, and temperature.
-
Aromatic Protons (Ar-H): Due to the ortho-substitution, the four aromatic protons are all chemically distinct and exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.
-
The electron-donating -NH₂ group causes a shielding effect (upfield shift), particularly on the ortho (H-3') and para (H-5') protons.
-
The electron-withdrawing -COCH₃ group causes a deshielding effect (downfield shift), most strongly affecting the ortho proton (H-6').
-
Experimental Data and Assignments
The following table summarizes the experimental ¹H NMR data for 2-aminoacetophenone recorded in deuterated chloroform (CDCl₃).[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.71 | dd | 8.0, 1.6 | H-6' |
| 7.29 | ddd | 8.4, 7.2, 1.6 | H-4' |
| 6.70 | dd | 8.4, 0.8 | H-3' |
| 6.64 | td | 7.6, 1.2 | H-5' |
| 6.17 | br s | - | -NH₂ |
| 2.59 | s | - | -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Interpretation:
-
H-6' (7.71 ppm): This proton is the most deshielded aromatic proton due to its ortho position relative to the strongly electron-withdrawing carbonyl group. It appears as a doublet of doublets (dd) from coupling to H-5' (large coupling) and H-4' (small meta-coupling).
-
H-4' (7.29 ppm): This proton is coupled to three other protons (H-3', H-5', and H-6'), resulting in a complex doublet of doublet of doublets (ddd) pattern.
-
H-3' and H-5' (6.70 and 6.64 ppm): These protons are the most shielded (shifted upfield) due to the strong electron-donating effect of the ortho and para amino group, respectively.
Comparison with Acetophenone
To appreciate the influence of the amino group, a comparison with the ¹H NMR spectrum of unsubstituted acetophenone is instructive. In acetophenone, the ortho protons (H-2'/H-6') appear around 7.96 ppm, and the meta/para protons (H-3'/H-4'/H-5') appear between 7.45-7.59 ppm.[4] The significant upfield shift of the H-3', H-4', and H-5' protons in 2-aminoacetophenone clearly demonstrates the powerful shielding effect of the ortho-amino substituent.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight unique carbon atoms in 2-aminoacetophenone.
Key Spectral Features:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to the electronegative oxygen atom and typically appears far downfield.[5]
-
Aromatic Carbons (C-Ar): The six aromatic carbons have distinct chemical shifts.
-
C-2' (ipso-carbon to -NH₂): This carbon is significantly shielded by the attached amino group.
-
C-1' (ipso-carbon to -COCH₃): This carbon is deshielded by the acetyl group.
-
The remaining aromatic carbons (C-3' to C-6') show shifts determined by the combined electronic effects of both substituents.
-
-
Methyl Carbon (-CH₃): This carbon appears in the aliphatic region at the most upfield position.
Experimental Data and Assignments
The following table summarizes the experimental ¹³C NMR data for 2-aminoacetophenone.[3]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 200.7 | C=O |
| 151.1 | C-2' |
| 134.3 | C-4' |
| 131.5 | C-6' |
| 118.8 | C-1' |
| 116.9 | C-5' |
| 116.1 | C-3' |
| 28.2 | -CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Interpretation:
-
The carbonyl carbon at 200.7 ppm is characteristic of an aromatic ketone. For comparison, the carbonyl carbon in acetophenone is at ~198 ppm, indicating a slight deshielding in the ortho-amino substituted compound.[4]
-
C-2' (151.1 ppm) is significantly deshielded, which is a known effect for carbons bearing an amino group in an aromatic system.
-
The upfield shifts of C-3' (116.1 ppm) and C-5' (116.9 ppm) are consistent with the increased electron density at the ortho and para positions relative to the amino group.
-
The -CH₃ carbon at 28.2 ppm is slightly more shielded than the methyl carbon in acetophenone (~26.6 ppm), suggesting a minor electronic influence from the distant amino group.[4]
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-aminoacetophenone.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
To provide a chemical shift reference, ensure the solvent contains tetramethylsilane (TMS, 0.03% v/v).
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.[3]
-
-
¹H NMR Spectroscopy Acquisition:
-
The spectrum should be recorded on a spectrometer with a field strength of 400 MHz or higher.
-
Acquire the spectrum at a constant temperature, typically 298 K (25 °C).
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1.0 second, and an acquisition time of at least 2.0 seconds.
-
Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy Acquisition:
-
The spectrum is recorded on the same spectrometer, operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).
-
A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each carbon.
-
Typical parameters include a spectral width of ~240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]
-
Caption: Workflow for the interpretation of 2-Aminoacetophenone NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of 2-aminoacetophenone are highly informative and directly reflect its unique molecular structure. The ortho-arrangement of the electron-donating amino group and the electron-withdrawing acetyl group leads to a predictable yet distinct pattern of chemical shifts and coupling constants. By comparing the experimental data with established principles of NMR spectroscopy and data from analogous compounds like acetophenone, a complete and unambiguous assignment of all proton and carbon signals is achievable. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize 2-aminoacetophenone in their work.
References
A Comparative Guide to 2-Aminoacetophenone Synthesis: Fries Rearrangement vs. Catalytic Reduction
Introduction
2-Aminoacetophenone is a cornerstone intermediate in the fine chemical and pharmaceutical sectors, most notably serving as a primary precursor for the synthesis of quinolone antibiotics.[1][2] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and chemical development professionals. Historically, two principal synthetic routes have dominated its preparation: the Fries rearrangement of N-aryl amides and the catalytic reduction of 2-nitroacetophenone.
This guide provides an in-depth, data-driven comparison of these two methodologies. We will dissect the underlying chemical principles, provide detailed experimental protocols, and objectively evaluate the performance of each route to empower scientists in making informed decisions for their specific research and development needs.
Method 1: The Fries Rearrangement of Acetanilide
The Fries rearrangement is a classic organic reaction that converts a phenolic ester or an N-aryl amide into the corresponding hydroxy or amino aryl ketone through an intramolecular acyl migration.[3][4][5] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and proceeds under harsh thermal conditions.[3][6]
Reaction Mechanism and Rationale
The widely accepted mechanism involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the acetanilide. This initial complexation is favored because the carbonyl oxygen is a better Lewis base than the nitrogen atom. This interaction polarizes the amide bond, facilitating the rearrangement of the AlCl₃ to the nitrogen atom and generating a reactive acylium ion intermediate.[5][7] This electrophile then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution.
A critical aspect of this synthesis is controlling the regioselectivity. The reaction yields a mixture of ortho (2-aminoacetophenone precursor) and para (4-aminoacetophenone precursor) isomers.[3][4] The reaction temperature is the primary lever for controlling this ratio:
-
Low Temperatures: Favor the formation of the para isomer (kinetic control).[4][5]
-
High Temperatures (160-170°C): Favor the formation of the desired ortho isomer. This is attributed to thermodynamic control, where the ortho product forms a more stable bidentate complex with the aluminum chloride catalyst, lowering its energy state relative to the para complex at elevated temperatures.[3][4][7]
The final step involves the acidic hydrolysis of the N-acetyl group to liberate the free amine, yielding 2-aminoacetophenone.[3]
Caption: Mechanism of the Fries rearrangement for 2-Aminoacetophenone synthesis.
Experimental Protocol: Fries Rearrangement
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃, >2 equivalents) in an inert, high-boiling solvent or under neat conditions.
-
Addition of Reactant: Slowly add acetanilide (1 equivalent) to the stirred suspension.
-
Heating: Heat the reaction mixture to 160-170°C and maintain this temperature for 1.5 to 2 hours.[3]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and must be performed with caution.
-
Extraction & Separation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). The organic extracts contain a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone. These isomers must be separated, typically via column chromatography or fractional crystallization.
-
Hydrolysis: Dissolve the isolated 2'-acetylaminoacetophenone in 10% aqueous hydrochloric acid. Heat the mixture under reflux for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Final Work-up: After hydrolysis is complete, cool the mixture and carefully neutralize it with an aqueous base (e.g., 10% NaOH) to a pH of 8-9.[3]
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the final product.[3]
Method 2: Catalytic Reduction of 2-Nitroacetophenone
This route represents a more modern and often preferred method for synthesizing 2-aminoacetophenone. It involves the selective reduction of the nitro group of 2-nitroacetophenone to an amine, leaving the ketone functionality intact.[8] A variety of reducing systems can be employed, from classical stoichiometric reagents to modern heterogeneous catalytic hydrogenation.
Reaction Mechanism and Rationale
The core of this method is the chemoselective reduction of an aromatic nitro group.
-
Catalytic Hydrogenation: This is a highly efficient and clean method. A heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is used to activate molecular hydrogen (H₂).[9][10] The substrate adsorbs onto the catalyst surface where the stepwise reduction of the nitro group occurs, ultimately yielding the amine. This method is atom-economical and the catalyst can be easily removed by filtration.
-
Chemical Reduction: A classic and robust alternative is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[8] In this process, the metal acts as the reducing agent, donating electrons to the nitro group in a series of steps. While effective, this method generates significant metallic waste, complicating the work-up and purification.
The primary advantage of this route is its inherent selectivity. Since the synthesis starts with the correctly substituted isomer (2-nitroacetophenone), the formation of positional isomers is completely avoided.
Caption: Pathway for the catalytic reduction of 2-Nitroacetophenone.
Experimental Protocol: Catalytic Reduction (using SnCl₂)
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitroacetophenone (1 equivalent) in a suitable solvent like ethanol.[8]
-
Addition of Reagents: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution. While stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling to maintain control.[8]
-
Heating: After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours, monitoring completion by TLC.[8]
-
Work-up and Neutralization: Cool the reaction mixture. Carefully neutralize the acid by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is strongly basic (pH > 8). This will precipitate tin salts.[8]
-
Extraction: Extract the resulting aqueous slurry multiple times with an organic solvent, such as ethyl acetate.[8]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.[8]
Head-to-Head Performance Comparison
The choice between these two synthetic pathways involves a trade-off between starting material availability, reaction efficiency, and operational complexity.
Caption: Comparative experimental workflows for each synthetic route.
Data Summary Table
| Parameter | Fries Rearrangement | Catalytic Reduction |
| Starting Material | Acetanilide / Aniline | 2-Nitroacetophenone |
| Key Reagents | Stoichiometric AlCl₃, HCl | Catalytic Pd/C, H₂ or Stoichiometric SnCl₂, HCl |
| Reaction Temp. | High (160-170°C) | Mild to Moderate (RT to Reflux) |
| Selectivity | Poor; yields mixture of ortho and para isomers.[3][4] | Excellent; no positional isomers formed. |
| Yield | Variable; highly dependent on isomer separation efficiency. | Generally high and reproducible.[8] |
| Work-up Complexity | High; involves hazardous quenching, isomer separation, and hydrolysis.[1][3] | Moderate (SnCl₂) to Low (Catalytic Hydrogenation). |
| Waste Generation | High; large amounts of Al-containing acidic waste.[2] | Moderate (SnCl₂) to Low (Catalytic Hydrogenation). |
| Key Challenge | Poor regioselectivity and harsh, corrosive conditions.[5][11] | Availability and cost of the 2-nitroacetophenone starting material.[2] |
Expert Analysis and Recommendations
As a Senior Application Scientist, my assessment is that the catalytic reduction of 2-nitroacetophenone is the superior method for the synthesis of 2-aminoacetophenone in nearly all modern laboratory and industrial contexts.
-
Trustworthiness & Reproducibility: The catalytic reduction pathway is inherently more reliable. It avoids the primary pitfall of the Fries rearrangement—the formation of a difficult-to-separate isomeric mixture. This leads to higher purity, more consistent yields, and a simpler purification process.
-
Efficiency & Sustainability: Catalytic hydrogenation, in particular, represents a much "greener" approach. It utilizes a catalytic amount of a recyclable precious metal and produces water as the only major byproduct. This stands in stark contrast to the Fries rearrangement, which requires a stoichiometric excess of corrosive and hydrolytically unstable AlCl₃, generating significant aluminum salt waste.[11]
-
Causality of Choice: The decision to use the Fries rearrangement today would be driven almost exclusively by the availability of starting materials. If acetanilide is readily and cheaply available while 2-nitroacetophenone is not, the Fries rearrangement becomes a necessary, albeit challenging, alternative.[2] However, for any process development where the starting material can be sourced, the investment in 2-nitroacetophenone is justified by the significant downstream savings in purification, waste disposal, and overall process robustness.
For researchers focused on high-purity materials for drug development, the catalytic reduction method provides a clear advantage in achieving the stringent quality standards required. For process chemists, the scalability and improved environmental profile of catalytic hydrogenation make it the only logical choice for larger-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Fries Rearrangement [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationships of 2-Aminoacetophenone Derivatives
The 2-aminoacetophenone scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a wide array of derivatives with significant therapeutic potential.[1] Its unique bifunctional nature, featuring both a reactive ketone and a nucleophilic amino group in an ortho position, allows for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, and anticonvulsant activities.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoacetophenone derivatives. We will explore how specific structural modifications influence biological activity, present comparative experimental data, detail the protocols for key assays, and visualize the underlying mechanisms to provide actionable insights for researchers and drug development professionals.
General Synthetic Approach: The Versatility of the Scaffold
The primary value of the 2-aminoacetophenone core lies in its synthetic flexibility. The ortho-amino group and the ketone functionality are ideal starting points for condensation and cyclization reactions, most commonly leading to the formation of Schiff bases and chalcones.[1][2] These reactions serve as the foundation for generating vast libraries of derivatives for biological screening.
A typical synthetic workflow involves the condensation of the primary amine of 2-aminoacetophenone with an appropriate aldehyde or ketone to form a Schiff base (an imine). This reaction is straightforward and serves as a critical step in building molecular diversity.
Caption: General workflow for synthesizing 2-aminoacetophenone derivatives.
Anticonvulsant Activity
Derivatives of 2-aminoacetophenone have shown considerable promise as anticonvulsant agents. The primary screening for this activity often involves animal models such as the maximal electroshock seizure (MES) test, which indicates a compound's ability to prevent the spread of seizures.[3][4]
Key Structural Insights
The anticonvulsant effect of these derivatives is often linked to their ability to interact with voltage-gated sodium channels.[3][5] The core pharmacophore for this interaction typically includes an aromatic ring, an electron-donor atom, and a distal hydrophobic group.
-
Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring of the 2-aminoacetophenone core are critical. Electron-withdrawing groups, such as halogens (e.g., bromo-), have been shown to enhance activity.[3]
-
Amino Group Modification: Conversion of the amino group into more complex heterocyclic systems, such as pyrroles, can significantly increase potency and reduce neurotoxicity.[3]
Comparative Performance Data
The efficacy of anticonvulsants is typically measured by the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency.
| Compound Class | Specific Derivative Example | Animal Model | ED50 (mg/kg, oral) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Source |
| Pyrrole Derivatives | 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester | Rat, MES test | 2.5 | > 500 | > 200 | [3] |
| Aminoalkanamide Derivatives | Bicyclic (tetralinyl, indanyl) aminoacetamide derivatives | Mouse, MES test | < 100 | Not specified | Not specified | [6] |
| Imidazolidine-2,4-dione Hybrids | 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Mouse, MES test | 26.3 | Not specified | Not specified | [4] |
This table presents a comparison of different classes of compounds, some of which are derived from or conceptually related to the broader class of acetophenone derivatives, to highlight potent anticonvulsant activity.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This protocol provides a standardized method for inducing tonic-clonic seizures to screen for anticonvulsant activity.
-
Animal Preparation: Adult male mice or rats are used. The test compound or vehicle (control) is administered intraperitoneally or orally.
-
Acclimation Period: A sufficient time is allowed for the compound to be absorbed and distributed (e.g., 30-60 minutes).
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of an electrolyte solution.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-second duration) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating that the compound has protected the animal from the induced seizure.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at various doses.
Proposed Mechanism of Action
Many effective anticonvulsants function by blocking voltage-gated sodium channels.[5][7] This action reduces the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.[5] The derivatives likely bind to the channel in its inactivated state, stabilizing it and preventing its return to the resting state, thereby inhibiting the propagation of action potentials.
Caption: Inhibition of voltage-gated sodium channels by anticonvulsant derivatives.
Antimicrobial Activity
Derivatives of 2-aminoacetophenone, particularly chalcones and Schiff bases, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1] The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[1]
Key Structural Insights
-
Substituents on the Phenyl Ring: The presence of specific substituents on the acetophenone ring can greatly influence antimicrobial potency. Studies on acetophenone derivatives (not limited to the 2-amino series) have shown that electron-withdrawing groups like nitro (NO2) and halogens (Br), as well as some electron-donating groups like methyl (CH3) and ethoxy (OC2H5), can enhance antibacterial activity.[8][9]
-
Hydrophobicity: The overall hydrophobicity of the molecule can impact its ability to penetrate bacterial cell membranes.[8]
-
The Azomethine Group: In Schiff base derivatives, the C=N (azomethine) group is often crucial for their biological activities.[10]
Comparative Performance Data
The following table summarizes the MIC values for various acetophenone derivatives against common bacterial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| 4-Nitroacetophenone | Staphylococcus aureus | Not specified, but noted as highly active | [8][11] |
| 3-Bromoacetophenone | Bacillus subtilis | Not specified, but noted as highly active | [8][9] |
| 4-Methylacetophenone | Proteus vulgaris | Not specified, but noted as highly active | [8][9] |
| 2-Hydroxyacetophenone | Enterobacter aerogenes | Not specified, but noted as highly active | [8][9] |
Note: Specific MIC values were not provided in the source abstracts, but the compounds were identified as among the most active in the tested series.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., 10^5 CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anticancer Activity
Many derivatives of 2-aminoacetophenone have exhibited potent cytotoxic effects against various human cancer cell lines.[1][2] The primary mechanism often involves the induction of apoptosis (programmed cell death).[1][2]
Key Structural Insights
-
Induction of Oxidative Stress: 2-aminoacetophenone itself has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can trigger apoptosis.[1][2]
-
Schiff Base and Chalcone Moieties: These modifications are frequently associated with enhanced cytotoxic activity.
-
Halogen Substituents: The presence of halogens on the aromatic rings of related acetamide derivatives has been shown to be favorable for anticancer activity.[12][13]
Comparative Performance Data
Anticancer activity is measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of cancer cells.[1] A lower IC50 value indicates greater potency.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Source |
| Aminonaphthoquinones | Glioblastoma (SF-295) | 0.49 - 3.89 | [14] |
| Aminonaphthoquinones | Colon (HCT-8) | 0.49 - 3.89 | [14] |
| Aminonaphthoquinones | Leukemia (HL-60) | 0.49 - 3.89 | [14] |
| Phenoxy-acetamide Derivative (3c) | Breast (MCF-7) | Not specified, but noted as active | [12][13] |
Note: While not direct 2-aminoacetophenone derivatives, aminonaphthoquinones share structural similarities and demonstrate the potent anticancer activity of related scaffolds.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (e.g., at 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against compound concentration.
Proposed Mechanism of Action: Apoptosis Induction
A key anticancer mechanism for 2-aminoacetophenone derivatives is the induction of mitochondrial-mediated apoptosis.[2] The generation of ROS leads to a decrease in the mitochondrial membrane potential, triggering the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to programmed cell death.[2]
Caption: Proposed pathway for 2-aminoacetophenone-induced apoptosis.
Conclusion and Future Directions
The 2-aminoacetophenone scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications to the aromatic ring and the amino group are pivotal in determining the biological activity profile, whether it be anticonvulsant, antimicrobial, or anticancer.
-
For anticonvulsant activity, the focus remains on optimizing interactions with voltage-gated sodium channels, with heterocyclic modifications of the amino group showing great promise in enhancing potency and safety.
-
In the antimicrobial space, strategic placement of both electron-withdrawing and electron-donating groups can be exploited to improve efficacy against a broad spectrum of pathogens.
-
For anticancer applications, derivatives that effectively induce oxidative stress and trigger apoptosis are of primary interest.
Future research should focus on multi-target derivatives and the use of computational modeling to refine SAR predictions, accelerating the discovery of next-generation therapeutics based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. arpgweb.com [arpgweb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Aminoacetophenone Hydrochloride
For the modern researcher, scientist, and drug development professional, adherence to rigorous safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and responsible laboratory management. The proper disposal of chemical reagents is a critical component of this framework, ensuring the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural overview of the proper disposal of 2-Aminoacetophenone hydrochloride, a compound that necessitates careful handling due to its specific chemical properties and potential hazards.
Understanding the Compound: Essential Safety and Hazard Information
This compound (CAS No. 5468-37-1) is an off-white to light yellow solid that is irritating to the eyes, skin, and respiratory system.[1][2] Before undertaking any disposal procedures, it is imperative to be fully conversant with the hazards associated with this compound and to have the appropriate personal protective equipment (PPE) readily available. All handling and disposal activities should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[2][3]
Key Hazard and Property Data
| Property | Data | Source(s) |
| Appearance | Off-white to light yellow solid/powder | [1][2] |
| CAS Number | 5468-37-1 | [1][2][4][5] |
| Molecular Formula | C₈H₁₀ClNO | [2][6] |
| Melting Point | 194 °C (decomposes) | [2][5][6][7] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][8] |
| Incompatibilities | Strong oxidizing agents, strong acids | [1][2][4] |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide | [1][2][4] |
The Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing the disposal of solid and hazardous waste in the United States, the generator of the waste is responsible for determining if it is hazardous.[1][3][9][10][11] Wastes are broadly categorized as either "listed" or "characteristic" hazardous wastes.[12][13]
This compound is not specifically listed on the F, K, P, or U lists of hazardous wastes.[12][14][15] Therefore, its classification as a hazardous waste depends on whether it exhibits one or more of the four characteristics of hazardous waste as defined in 40 CFR Part 261:
-
Ignitability (D001): This applies to wastes that can readily catch fire.[1][7][12] this compound is a solid with a high melting point and is not considered ignitable.
-
Corrosivity (D002): This characteristic pertains to wastes that can corrode metal or have a pH less than or equal to 2, or greater than or equal to 12.5.[1][4][7][12] While it is a hydrochloride salt, in its solid form it is not corrosive. Aqueous solutions may be acidic, but are unlikely to meet the corrosivity criteria unless at very high concentrations.
-
Reactivity (D003): This applies to wastes that are unstable and can undergo violent reactions.[1][4] this compound is stable under normal conditions.[1][4]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for toxic constituents to leach into groundwater.[12] While toxicological data for this specific compound is limited, it is not listed as a toxic waste.
Based on available data, this compound waste is not expected to exhibit any of the four characteristics of hazardous waste. However, it is the responsibility of the waste generator to make a definitive determination, which may include analytical testing if there is any uncertainty. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
The recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal program.[2] On-site treatment, such as neutralization, is not advised without explicit protocols and approval from your institution's EHS department.[2]
Solid Waste Disposal
-
Collection: Collect any unused or expired solid this compound in its original container if possible.[2] If the original container is unavailable, use a new, clean, and compatible container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate that it is an irritant. Include the date of waste generation.
-
Storage: Store the sealed container in a designated, well-ventilated, cool, and dry area.[1][3] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[1][2][4]
Liquid Waste Disposal (Solutions)
-
Collection: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container suitable for liquids.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound solution," and list all solvents and their approximate concentrations. Indicate all relevant hazards (e.g., "Irritant," and "Flammable" if a flammable solvent was used).
-
Segregation: Do not mix this waste stream with other incompatible chemical wastes.[2] Specifically, avoid mixing with strong oxidizing agents or strong acids.[1][2][4]
-
Prohibition: Under no circumstances should solutions containing this chemical be disposed of down the drain.[2]
Decontamination of Empty Containers
-
Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent such as ethanol or acetone.[2]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may also need to be collected, depending on institutional and local regulations.
-
Final Disposal: Once properly decontaminated, the container can typically be disposed of in the regular trash or recycled, in accordance with your facility's procedures.[2]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1][2] For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3]
-
Waste Collection: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.[2]
Advanced Disposal Considerations: Incineration and Landfill
For large quantities or as determined by your licensed hazardous waste disposal service, incineration is a common and effective disposal method for halogenated organic compounds.[16][17] As this compound contains chlorine, specific incineration conditions are required to ensure complete destruction and prevent the formation of hazardous byproducts. Regulations often mandate a minimum incineration temperature of 1100 °C for wastes containing more than 1% halogenated organic substances.[12]
Landfilling of hazardous waste is highly regulated and is generally reserved for treated or stabilized waste.[18][19] Untreated this compound would not be suitable for disposal in a standard municipal landfill. If destined for a landfill, it would need to be taken to a specially designed hazardous waste landfill that has features such as double liners and leachate collection systems to prevent environmental contamination.[5][6]
On-Site Treatment: Neutralization (For Informational Purposes Only)
Disclaimer: The following information is for educational purposes only and does not constitute a recommendation for on-site treatment. Neutralization of hazardous waste should only be performed by trained personnel in a controlled laboratory setting with the explicit approval of their institution's EHS department.
This compound is the salt of a weak base (2-aminoacetophenone) and a strong acid (hydrochloric acid). In principle, it can be neutralized by the addition of a strong base, such as sodium hydroxide, to liberate the free amine. This reaction is exothermic and must be performed with caution, preferably in an ice bath to control the temperature. The resulting free amine is still a chemical that requires proper disposal and should not be discharged into the sanitary sewer.
Conclusion
The responsible disposal of this compound is a multi-step process that begins with a thorough understanding of its hazards and the relevant regulatory landscape. By following the detailed protocols for waste collection, labeling, and storage, and by engaging with your institution's EHS department and a licensed hazardous waste disposal service, you can ensure the safe and compliant management of this chemical waste. This commitment to proper disposal is a fundamental aspect of professional laboratory practice and a testament to our collective responsibility to safeguard our colleagues and the environment.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Listed and Characteristic Wastes - New Pig [newpig.com]
- 5. 2-アミノアセトフェノン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
- 13. What Are the Different Classifications of Hazardous Waste under RCRA? → Learn [pollution.sustainability-directory.com]
- 14. safemgt.com [safemgt.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. bucknell.edu [bucknell.edu]
- 18. govinfo.gov [govinfo.gov]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
